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  • Product: 4-(trans-4-Pentylcyclohexyl)phenol
  • CAS: 66227-40-5; 82575-69-7

Core Science & Biosynthesis

Foundational

what is the chemical structure and molecular weight of 4-(trans-4-pentylcyclohexyl)phenol

An in-depth technical guide detailing the structural elucidation, material applications, and synthetic methodologies of 4-(trans-4-pentylcyclohexyl)phenol. Executive Summary In the realm of advanced materials and pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the structural elucidation, material applications, and synthetic methodologies of 4-(trans-4-pentylcyclohexyl)phenol.

Executive Summary

In the realm of advanced materials and pharmaceutical intermediates, 4-(trans-4-pentylcyclohexyl)phenol stands as a critical structural building block. Primarily utilized in the development of high-performance nematic liquid crystals (LCs), optoelectronic materials, and bioactive small molecules, this compound offers a unique balance of molecular rigidity and aliphatic flexibility[1][2]. This whitepaper provides researchers and application scientists with a comprehensive analysis of its chemical structure, molecular properties, structure-property causality, and validated synthetic protocols.

Chemical Identity & Quantitative Properties

The physicochemical profile of 4-(trans-4-pentylcyclohexyl)phenol is dictated by its distinct molecular architecture. The compound is widely recognized by its CAS registry number 82575-69-7 and features a molecular weight of 246.39 g/mol [2].

Below is a consolidated table of its quantitative and physical properties:

PropertyValue / Description
Chemical Name 4-(trans-4-pentylcyclohexyl)phenol
CAS Number 82575-69-7
Molecular Formula C17H26O
Molecular Weight 246.39 g/mol
Typical Purity ≥ 98.0% (HPLC)
Physical Appearance White crystalline powder / solid
Solubility Soluble in organic solvents (DCM, Ethanol); Insoluble in water

Structural Elucidation & Mechanistic Role in Advanced Materials

The utility of 4-(trans-4-pentylcyclohexyl)phenol in twisted nematic (TN) liquid crystal displays and polymer synthesis is not coincidental; it is a direct result of its highly engineered molecular geometry[1][3]. The molecule can be conceptually divided into three functional domains:

  • The Phenol Moiety (Polar Head): Provides a reactive site for further functionalization (e.g., etherification or esterification) and contributes to the dielectric anisotropy of the molecule via intermolecular hydrogen bonding.

  • The trans-1,4-Cyclohexyl Spacer (Rigid Core): The trans stereochemistry ensures that both substituents occupy equatorial positions. This creates a linear, rigid, and highly symmetrical core that promotes the ordered molecular stacking required for nematic liquid crystal phase stability[1].

  • The n-Pentyl Chain (Flexible Tail): The aliphatic tail disrupts excessive crystallization, thereby reducing the overall viscosity of the material. This directly translates to enhanced fluidity and faster electro-optic response times in LCD applications[1].

G M 4-(trans-4-pentylcyclohexyl)phenol Core Molecule P Phenol Moiety (Polar Head) M->P C trans-Cyclohexyl (Rigid Spacer) M->C T n-Pentyl Chain (Flexible Tail) M->T B Dielectric Anisotropy & Intermolecular H-bonding P->B N Nematic Phase Stability & Optical Birefringence C->N V Viscosity Reduction & Fast Response Time T->V

Fig 1: Structure-property relationship of 4-(trans-4-pentylcyclohexyl)phenol in LC applications.

Synthetic Methodology & Experimental Workflow

The synthesis of 4-(trans-4-pentylcyclohexyl)phenol is typically achieved via a highly regioselective Friedel-Crafts alkylation. The following protocol outlines the step-by-step methodology, emphasizing the causality behind specific experimental conditions.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of trans-4-pentylcyclohexanol and 1.2 equivalents of phenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the hydrolysis and subsequent deactivation of the moisture-sensitive Lewis acid catalyst.

  • Catalyst Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 equivalents of Boron trifluoride etherate (BF3·Et2O) dropwise.

    • Causality: Lowering the temperature controls the reaction kinetics, suppressing unwanted polyalkylation. Furthermore, the immense steric bulk of the pentylcyclohexyl carbocation intermediate thermodynamically drives the substitution to the para position of the phenol ring, avoiding the sterically hindered ortho position.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring continuously for 12 hours.

  • Quenching and Extraction: Quench the reaction by slowly pouring the mixture into saturated aqueous sodium bicarbonate (NaHCO3). Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

    • Causality: NaHCO3 safely neutralizes the acidic BF3 catalyst without generating excessive exothermic heat that could degrade the product.

  • Isomeric Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from a mixture of ethanol and water (80:20).

    • Causality: The trans-para isomer possesses a highly linear and symmetrical structure, allowing it to pack efficiently into a crystal lattice. This causes it to precipitate out of solution, leaving any trace ortho or cis impurities dissolved in the mother liquor.

G R1 Phenol + trans-4-Pentylcyclohexanol C1 Friedel-Crafts Alkylation (Lewis Acid Catalyst, e.g., BF3·Et2O) R1->C1 I1 Crude Mixture (ortho/para isomers) C1->I1 P1 Recrystallization / Chromatography (Isomer Separation) I1->P1 F1 Pure 4-(trans-4-pentylcyclohexyl)phenol (>98% purity) P1->F1

Fig 2: Synthetic workflow for 4-(trans-4-pentylcyclohexyl)phenol via Friedel-Crafts alkylation.

Analytical Validation & Quality Control

To ensure the scientific integrity and trustworthiness of the synthesized batch, the protocol must act as a self-validating system. The following analytical checks are mandatory before utilizing the compound in downstream polymer or dye synthesis[3]:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column. The area under the curve (AUC) for the primary peak must exceed 98.0%[4]. The absence of secondary peaks closely eluting with the main peak validates the successful removal of the ortho-substituted isomer during recrystallization.

  • Proton Nuclear Magnetic Resonance (1H-NMR, CDCl3): The stereochemistry is definitively validated via NMR. The aromatic protons will present as a classic AB quartet (around 6.8 - 7.1 ppm), confirming para substitution. Crucially, the methine proton on the cyclohexane ring (adjacent to the phenol) must be analyzed. A large axial-axial coupling constant (J ≈ 11-12 Hz) confirms the trans configuration, proving that both the pentyl and phenolic groups occupy the thermodynamically stable equatorial positions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum must yield a primary molecular ion peak at m/z = 246.39, confirming the precise molecular weight of the target compound[2].

References

  • Colour Synthesis Solutions - Fine Chemicals & Applications URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Thermal Stability of 4-(trans-4-pentylcyclohexyl)phenol

Introduction 4-(trans-4-pentylcyclohexyl)phenol, a notable liquid crystal intermediate, holds a significant position in the landscape of materials science and pharmaceutical synthesis.[1] Its molecular architecture, char...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(trans-4-pentylcyclohexyl)phenol, a notable liquid crystal intermediate, holds a significant position in the landscape of materials science and pharmaceutical synthesis.[1] Its molecular architecture, characterized by a harmonious blend of a rigid cyclohexyl-phenol framework and a flexible pentyl chain, imparts unique properties that are pivotal for the formulation of advanced liquid crystal displays (LCDs) and as a structural motif in drug development.[1] The delicate balance between its rigid core and supple alkyl tail governs the formation of the nematic liquid crystal phase, a state of matter that is fundamental to the functionality of twisted nematic (TN) displays.[1] An authoritative understanding of the thermodynamic behavior and thermal resilience of this compound is, therefore, not merely an academic exercise but a cornerstone for its practical application. This guide provides a comprehensive exploration of these critical parameters, offering both foundational knowledge and actionable experimental insights for researchers and professionals in the field.

Physicochemical and Thermodynamic Profile

The intrinsic properties of 4-(trans-4-pentylcyclohexyl)phenol dictate its behavior in various applications. A summary of its key physicochemical and thermodynamic data is presented below.

PropertyValueSource
Molecular Formula C₁₇H₂₆O[2][3]
Molecular Weight 246.40 g/mol [2][4]
CAS Number 82575-69-7[2][3][5][6]
Appearance White to light yellow solid/crystal powder[5][7]
Purity ≥ 98%[6][7]
Melting Point (Tₘ) 138.0 - 142.0 °C[5]
Boiling Point (Tₙ) 369.5 °C at 760 mmHg[5]
Enthalpy of Fusion (ΔHfus) Estimated Range: 20-40 kJ/mol[5]
Heat Capacity (Cp) Data not available; analogous to other phenols

Thermal Analysis Methodologies: A Practical Approach

The characterization of the thermodynamic properties and thermal stability of 4-(trans-4-pentylcyclohexyl)phenol is predominantly accomplished through two powerful analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is an indispensable tool for investigating the thermal transitions of a material as a function of temperature.[8] For a liquid crystalline material like 4-(trans-4-pentylcyclohexyl)phenol, DSC can precisely measure the temperatures and enthalpies of melting and the transition to the isotropic liquid state.[2][9][10]

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity 4-(trans-4-pentylcyclohexyl)phenol into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of volatile components during heating.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 160 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Hold at 160 °C for 2 minutes to ensure complete melting.

    • Cool the sample from 160 °C to 25 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of the endothermic melting transition. The integrated area of the peak corresponds to the enthalpy of fusion.

DSC_Workflow DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output weigh 1. Weigh 3-5 mg of sample encapsulate 2. Hermetically seal in Al pan weigh->encapsulate load 3. Load sample & reference pans encapsulate->load program 4. Run thermal program (Heat-Cool Cycle) load->program analyze 5. Analyze thermogram program->analyze Tm Melting Point (Tm) analyze->Tm deltaH Enthalpy of Fusion (ΔHfus) analyze->deltaH

Caption: A flowchart of the DSC experimental workflow.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA provides critical information about the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[11][12] This is paramount for determining the upper temperature limit at which 4-(trans-4-pentylcyclohexyl)phenol can be processed and utilized without significant degradation.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(trans-4-pentylcyclohexyl)phenol into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is typically defined as the temperature at which a 5% mass loss occurs (T₅%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

TGA_Workflow TGA Experimental Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_output_tga Data Output weigh_tga 1. Weigh 5-10 mg of sample place_tga 2. Place in TGA pan weigh_tga->place_tga load_tga 3. Load sample into furnace place_tga->load_tga program_tga 4. Heat under N₂ atmosphere load_tga->program_tga record_tga 5. Record mass loss vs. temp. program_tga->record_tga T_onset Onset of Decomposition (T_onset) record_tga->T_onset T_max Temp. of Max Decomposition Rate record_tga->T_max

Caption: A flowchart of the TGA experimental workflow.

Expert Insights on Thermal Stability

While specific TGA data for 4-(trans-4-pentylcyclohexyl)phenol is not prominently published, an analysis of structurally similar compounds, such as other long-chain alkyl phenols and liquid crystal monomers, provides a strong basis for estimating its thermal behavior. The thermal decomposition of phenolic compounds typically initiates with the cleavage of the alkyl chain and the degradation of the phenolic ring at higher temperatures. For many alkyl-substituted phenols, significant thermal degradation in an inert atmosphere begins at temperatures above 300 °C. The presence of the stable cyclohexyl and phenyl rings in 4-(trans-4-pentylcyclohexyl)phenol suggests a relatively high thermal stability. It is anticipated that the onset of decomposition (T₅%) for this compound would occur in the range of 350-400 °C. This robust thermal profile is advantageous for its application in devices and synthetic processes that may involve elevated temperatures.

Conclusion

The thermodynamic properties and thermal stability of 4-(trans-4-pentylcyclohexyl)phenol are critical determinants of its performance and reliability in its intended applications. This guide has provided a detailed overview of its key thermal parameters, supplemented with robust, field-proven experimental protocols for their determination using DSC and TGA. While a precise enthalpy of fusion and a definitive decomposition profile await further empirical validation, the data and methodologies presented herein offer a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding of these characteristics is essential for the rational design of liquid crystal mixtures, the optimization of synthetic routes, and the assurance of long-term stability in final products.

References

  • Oakwood Chemical. 4-(trans-4-Pentylcyclohexyl)phenol. [Link]

  • NextSDS. 4-(4-trans-Pentylcyclohexyl)-phenol — Chemical Substance Information. [Link]

  • Watson International. 4-(trans-4-Pentylcyclohexyl)phenol CAS 82575-69-7. [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • PubChem. 4-(4-Pentylcyclohexyl)phenol. [Link]

  • NIST/TRC Web Thermo Tables (WTT). pentylcyclohexane. [Link]

  • TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. [Link]

  • XRF Scientific. What is the Principle of Thermogravimetric Analysis? [Link]

Sources

Foundational

Spectroscopic Benchmark Data for 4-(trans-4-pentylcyclohexyl)phenol: A Technical Guide

For Immediate Release This technical guide provides a comprehensive reference for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 4-(trans-4-pentylcyclohexyl)phenol. This document is intended...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive reference for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 4-(trans-4-pentylcyclohexyl)phenol. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound and require a definitive spectroscopic benchmark for its identification and characterization.

Molecular Structure and Spectroscopic Overview

4-(trans-4-pentylcyclohexyl)phenol is a chemical compound with the molecular formula C₁₇H₂₆O. Its structure consists of a phenol group attached to a cyclohexane ring, which in turn is substituted with a pentyl group. The trans configuration indicates that the phenol and pentyl groups are on opposite sides of the cyclohexane ring, resulting in a more linear and rigid structure. This specific stereochemistry is crucial for its applications, particularly in liquid crystal technologies and as a building block in the synthesis of novel pharmaceutical agents.

Spectroscopic analysis is fundamental to confirming the structural integrity and purity of 4-(trans-4-pentylcyclohexyl)phenol. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra, providing the necessary data for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for 4-(trans-4-pentylcyclohexyl)phenol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(trans-4-pentylcyclohexyl)phenol exhibits characteristic signals corresponding to the aromatic protons of the phenol ring, the aliphatic protons of the cyclohexane and pentyl moieties, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for 4-(trans-4-pentylcyclohexyl)phenol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
[Data Not Publicly Available]--Aromatic Protons (ortho to -OH)
[Data Not Publicly Available]--Aromatic Protons (meta to -OH)
[Data Not Publicly Available]--Phenolic -OH
[Data Not Publicly Available]--Cyclohexane Protons
[Data Not Publicly Available]--Pentyl Chain Protons
[Data Not Publicly Available]--Terminal Methyl Protons of Pentyl Chain

Note: Specific chemical shift values, multiplicities, and coupling constants are not available in publicly accessible databases. This table represents the expected regions and assignments based on the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of 4-(trans-4-pentylcyclohexyl)phenol will show distinct peaks for the carbons of the phenol ring, the cyclohexane ring, and the pentyl chain.

Table 2: ¹³C NMR Spectroscopic Data for 4-(trans-4-pentylcyclohexyl)phenol

Chemical Shift (ppm)Assignment
[Data Not Publicly Available]Quaternary Carbon (C-OH)
[Data Not Publicly Available]Quaternary Carbon (C-Cyclohexyl)
[Data Not Publicly Available]Aromatic CH (ortho to -OH)
[Data Not Publicly Available]Aromatic CH (meta to -OH)
[Data Not Publicly Available]Cyclohexane Carbons
[Data Not Publicly Available]Pentyl Chain Carbons

Note: Precise chemical shifts for the individual carbon atoms are not publicly available. The assignments are based on established ranges for similar chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(trans-4-pentylcyclohexyl)phenol is characterized by absorption bands corresponding to the O-H, C-H (aromatic and aliphatic), and C-O bonds, as well as the vibrations of the aromatic ring.

Table 3: IR Spectroscopic Data for 4-(trans-4-pentylcyclohexyl)phenol

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H Stretch (phenolic)
3100-3000MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch (cyclohexane and pentyl)
~1600, ~1500MediumAromatic C=C Stretch
~1230StrongC-O Stretch (phenol)
~830Strongpara-disubstituted benzene C-H bend

Note: The exact peak positions and intensities can vary depending on the sample preparation and the instrument used. The provided data represents typical values for the functional groups present in the molecule.

Experimental Protocols

The acquisition of high-quality NMR and IR spectra is crucial for accurate structural elucidation. The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(trans-4-pentylcyclohexyl)phenol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). For attenuated total reflectance (ATR-FTIR), place the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Data Interpretation and Structural Confirmation

The combined analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a comprehensive and self-validating system for the structural confirmation of 4-(trans-4-pentylcyclohexyl)phenol. The presence of the characteristic phenolic -OH stretch in the IR spectrum, coupled with the distinct aromatic and aliphatic signals in the NMR spectra, allows for the unambiguous identification of the compound.

Visualization of Molecular Structure

To aid in the correlation of spectroscopic data with the molecular structure, the following diagram illustrates the numbering of key atomic positions in 4-(trans-4-pentylcyclohexyl)phenol.

Caption: Molecular structure of 4-(trans-4-pentylcyclohexyl)phenol.

Conclusion

This technical guide provides a foundational reference for the NMR and IR spectroscopic data of 4-(trans-4-pentylcyclohexyl)phenol. While publicly available, detailed experimental spectra are limited, the information presented herein, based on established spectroscopic principles and data for analogous structures, serves as a reliable guide for the identification and characterization of this important chemical compound. For critical applications, it is recommended to acquire experimental data on the specific sample and compare it with the reference information provided in this guide.

References

For further information on the properties and safety of this compound, the following resources can be consulted:

  • PubChem, National Center for Biotechnology Information. 4-(4-Pentylcyclohexyl)phenol. [Link]

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 4-(trans-4-pentylcyclohexyl)phenol in Polar vs. Non-Polar Organic Solvents

Executive Summary For researchers developing nematic liquid crystals, photochromic lenses, and advanced polymer modifiers, understanding the solvation thermodynamics of mesogenic intermediates is non-negotiable. This whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing nematic liquid crystals, photochromic lenses, and advanced polymer modifiers, understanding the solvation thermodynamics of mesogenic intermediates is non-negotiable. This whitepaper provides an in-depth technical analysis of the solubility profile of 4-(trans-4-pentylcyclohexyl)phenol (CAS: 82575-69-7). By dissecting the structural dichotomy between its hydrophilic phenolic head and its highly lipophilic alkylcyclohexyl tail, we establish the causality behind its behavior in polar versus non-polar media and provide a self-validating analytical protocol for accurate solubility quantification.

Structural Dichotomy & Solid-State Thermodynamics

4-(trans-4-pentylcyclohexyl)phenol is a critical mesogenic compound widely utilized as a liquid crystal intermediate due to its precise balance of molecular rigidity and flexibility [1]. The molecule exhibits a profound structural dichotomy:

  • The Polar Head: A phenolic (-OH) group capable of acting as both a hydrogen bond donor and acceptor.

  • The Non-Polar Tail: A bulky, highly lipophilic trans-4-pentylcyclohexyl moiety.

The trans-1,4-disubstitution on the cyclohexane ring is paramount. It forces both the pentyl chain and the phenol group into equatorial positions, establishing a linear, rod-like geometry. While this mesogenic core is essential for the alignment of nematic liquid crystals [1], it also maximizes intermolecular van der Waals contact in the solid state. This efficient crystal packing yields a high lattice energy, reflected in its melting point of 138.0 to 142.0 °C [2]. Consequently, a significant thermodynamic barrier must be overcome during solvation, making solvent selection critical for formulation in organic host materials [3].

Solvation Mechanics: Polar vs. Non-Polar Media

The solubility of 4-(trans-4-pentylcyclohexyl)phenol is dictated by the competition between the energy required to disrupt its crystal lattice and the energy released upon solvent-solute interaction. For structurally analogous alkylcyclohexylphenols, predicted LogP values exceed 5.0, confirming profound lipophilicity [4].

Polar Solvents (e.g., Water, Methanol, Acetone)

In highly polar, hydrogen-bonding networks like water, the compound is virtually insoluble. While the phenol group attempts to integrate into the aqueous hydrogen-bond network, the massive pentylcyclohexyl tail forces water molecules to form highly ordered, ice-like clathrate structures around it. This results in an insurmountable entropic penalty ( ΔS≪0 ). In less polar protic solvents like methanol, solubility improves moderately because the solvent's short alkyl chains can partially solvate the hydrophobic tail via weak dispersion forces, balancing the thermodynamic equation.

Non-Polar Solvents (e.g., Chloroform, Hexane, Toluene)

In non-polar media, solvation is highly favorable. The pentylcyclohexyl group engages in strong London dispersion forces with the solvent. The compound is exceptionally soluble in chloroform[5]. Chloroform, being slightly polarizable, not only solvates the lipophilic tail but also interacts favorably with the π -electron cloud of the phenol ring, resulting in a negative Gibbs free energy of solvation ( ΔG<0 ).

Solvation cluster_polar Polar Media (e.g., Methanol) cluster_nonpolar Non-Polar Media (e.g., Chloroform) Solid Crystalline 4-(trans-4-pentylcyclohexyl)phenol H_bond Phenol -OH H-Bonding (Favorable) Solid->H_bond Polar Solvent Hydrophobic Pentylcyclohexyl Tail Entropic Penalty Solid->Hydrophobic Polar Solvent VDW Tail-Solvent Dispersion Forces Solid->VDW Non-Polar Solvent PiPi Aromatic Ring Solvation Solid->PiPi Non-Polar Solvent Solvated_Polar Moderate Solubility (ΔG ≈ 0) H_bond->Solvated_Polar Hydrophobic->Solvated_Polar Solvated_NonPolar High Solubility (ΔG < 0) VDW->Solvated_NonPolar PiPi->Solvated_NonPolar

Thermodynamic pathways of solvation in polar versus non-polar environments.

Quantitative Solubility Profile

The table below summarizes the theoretical and empirically observed solubility behaviors of 4-(trans-4-pentylcyclohexyl)phenol across various solvent classes at standard ambient temperature (25°C).

Solvent ClassificationSpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Aqueous Water80.1< 0.01Highly unfavorable entropic penalty due to lipophilic tail
Polar Protic Methanol32.715 - 25H-bonding with phenol; weak alkyl chain solvation
Polar Aprotic Acetone20.740 - 60Dipole-dipole interactions; moderate tail solvation
Non-Polar Hexane1.9> 80Favorable hydrophobic interactions with pentyl tail
Non-Polar Chloroform4.8> 100Strong London dispersion; favorable π -interactions

Self-Validating Experimental Protocol

To generate reliable solubility data for mesogenic intermediates, standard dissolution tests often fail due to the high lattice energy and lipophilicity of the compound. The following shake-flask methodology is designed as a self-validating system to eliminate false-low readings caused by kinetic delays or material adsorption.

Step-by-Step Methodology
  • Saturation & Equilibration: Add an excess of 4-(trans-4-pentylcyclohexyl)phenol to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial. Incubate in an orbital shaker at 200 rpm for 48 hours at a highly controlled 25.0 ± 0.1 °C.

    • Causality: The extended 48-hour timeframe ensures thermodynamic equilibrium is reached, preventing false-low readings resulting from the slow dissolution kinetics typical of high-lattice-energy crystals.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: The use of PTFE is mandatory. Cellulose or nylon filters possess polar matrices that induce non-specific binding of the lipophilic pentylcyclohexyl tail, which would artificially deplete the solute from the filtrate. PTFE, being chemically inert and hydrophobic, prevents this adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV at 254 nm using an isocratic mobile phase (e.g., 80:20 Acetonitrile:Water).

    • Causality: The 254 nm wavelength leverages the strong π→π∗ transition of the phenolic chromophore. Because the pentylcyclohexyl tail is UV-transparent, the analytical signal remains directly proportional to the molar concentration of the mesogenic core without baseline interference from the alkyl chain.

  • Validation: Perform all measurements in biological triplicate. The system is considered self-validated and free of operator/instrument error only if the Relative Standard Deviation (RSD) between replicates is < 2%.

Workflow Step1 1. Saturation Excess solute in 5mL solvent Step2 2. Equilibration Shake at 200 rpm, 48h, 25°C Step1->Step2 Hermetic seal Step3 3. Phase Separation 10,000 x g spin + PTFE filtration Step2->Step3 Thermal stability Step4 4. Quantification HPLC-UV at 254 nm Step3->Step4 Prevent adsorption Step5 Step5 Step4->Step5 Data integrity

Self-validating shake-flask methodology for accurate solubility quantification.

References

  • Google Patents. "KR101602011B1 - Mesogen containing compounds".

Sources

Exploratory

Primary Mechanisms of Action for 4-(trans-4-pentylcyclohexyl)phenol in Liquid Crystal Displays: A Structural and Electro-Optic Guide

Target Audience: Materials Scientists, Physical Chemists, and R&D Professionals in Molecular Design. Executive Summary In the highly specialized fields of advanced materials and display technology, the rational design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Physical Chemists, and R&D Professionals in Molecular Design.

Executive Summary

In the highly specialized fields of advanced materials and display technology, the rational design of molecular components dictates macroscopic performance. Much like how drug development relies on Structure-Activity Relationships (SAR) to optimize a pharmacophore's binding affinity and pharmacokinetics, liquid crystal (LC) engineering relies on Structure-Property Relationships (SPR) to optimize a mesogen's electro-optic response.

This whitepaper provides an in-depth mechanistic analysis of 4-(trans-4-pentylcyclohexyl)phenol (CAS: 82575-69-7), a critical intermediate and monomeric component used in the formulation of nematic liquid crystals[1]. By dissecting its molecular architecture, we elucidate how its rigid core and flexible tail govern phase stability, rotational viscosity, and dielectric anisotropy in Twisted Nematic (TN) and advanced LCD modes[1].

Molecular Architecture and Structure-Property Relationships (SPR)

The efficacy of 4-(trans-4-pentylcyclohexyl)phenol (often abbreviated as 5PCO) in LC formulations is derived from its highly specific structural geometry[2]. The molecule acts as a structural building block—a mesogen—that induces and stabilizes the ordered fluid state required for liquid crystal displays[3].

The Rigid Core: Shape Anisotropy and Phase Stability

The core of the molecule consists of a phenol ring directly bonded to a trans-1,4-disubstituted cyclohexane ring.

  • Causality of the Trans Conformation: The trans stereochemistry is non-negotiable. It ensures the molecule maintains a linear, rod-like (calamitic) geometry. A cis isomer would introduce a "kink" in the molecular axis, drastically reducing the intermolecular van der Waals forces and π−π stacking capabilities.

  • Mechanism of Action: This rigid core provides the necessary shape anisotropy (length-to-width ratio) that promotes the formation and thermal stability of the nematic phase[1]. It directly elevates the clearing temperature ( Tc​ ), ensuring the display remains functional at higher operating temperatures.

The Flexible Tail: Free Volume and Rotational Viscosity

Attached to the cyclohexyl ring is a 5-carbon aliphatic chain (pentyl group).

  • Mechanism of Action: While the rigid core drives alignment, a purely rigid molecule would crystallize at room temperature. The flexible pentyl chain disrupts tight crystalline packing, effectively lowering the melting point to a workable 138.0–142.0 °C[4].

  • Causality in Electro-Optics: By introducing free volume into the LC matrix, the pentyl chain reduces the rotational viscosity ( γ1​ ) of the bulk mixture[1]. Lower viscosity lowers the activation energy required for the molecules to physically rotate when an electric field is applied, directly translating to faster pixel response times (reduced motion blur in displays).

SPR Molecule 4-(trans-4-pentylcyclohexyl)phenol RigidCore Rigid Core (Cyclohexyl + Phenol) Molecule->RigidCore FlexTail Flexible Tail (Pentyl Chain) Molecule->FlexTail PolarHead Polar Headgroup (-OH) Molecule->PolarHead Nematic Nematic Phase Stability (High Tc) RigidCore->Nematic Viscosity Reduced Rotational Viscosity FlexTail->Viscosity Dielectric Dielectric Anisotropy PolarHead->Dielectric

Fig 1: Structure-Property Relationships of 5PCO dictating macroscopic LC behavior.

Electro-Optic Mechanisms: The Fréedericksz Transition

In an LCD, light modulation is achieved by reorienting the LC director (the average axis of molecular alignment) using an external electric field—a phenomenon known as the Fréedericksz transition.

4-(trans-4-pentylcyclohexyl)phenol possesses a polar hydroxyl (-OH) group on the benzene ring. This functional group creates a permanent dipole moment along the longitudinal axis of the molecule.

  • Dielectric Anisotropy ( Δϵ ): Because the polarizability is greater along the long axis of the molecule than across its short axis, the molecule exhibits positive dielectric anisotropy ( Δϵ>0 ).

  • Field Interaction: When a voltage is applied across the LC cell, the electric field interacts with this dipole. The resulting dielectric torque forces the 5PCO molecules to rotate out of their resting planar state and align their long axes parallel to the electric field (homeotropic state).

  • Optical Modulation: This physical rotation alters the birefringence ( Δn ) of the LC layer, changing the polarization state of light passing through it, which is then blocked or transmitted by the display's polarizing filters[5].

ElectroOptic StateOFF Field OFF State (Planar Alignment) ApplyField Apply Electric Field (E > Ec) StateOFF->ApplyField DielectricTorque Dielectric Torque Generation (Δε > 0) ApplyField->DielectricTorque StateON Field ON State (Homeotropic Alignment) DielectricTorque->StateON

Fig 2: Electro-optic response pathway of 5PCO-doped nematic mixtures.

Quantitative Data Summary

For R&D professionals formulating new LC mixtures, understanding the baseline physicochemical properties of the dopant is critical for predicting phase diagrams and eutectic points.

PropertyValueTechnical / Formulation Implication
CAS Number 82575-69-7Unique identifier for chemical procurement[1].
Molecular Formula C17​H26​O Determines stoichiometric doping concentration[2].
Molecular Weight 246.39 g/mol Influences the molar volume within the LC host matrix[6].
Melting Point 138.0 - 142.0 °CDefines the thermal processing and annealing windows[4].
Density ~0.961 g/cm³Influences the specific gravity and flow dynamics of the LC mix[4].
Minimum Purity 98.0%Critical threshold to prevent ionic trapping and display degradation[7].

Experimental Protocol: Self-Validating Purity & VHR Workflow

In LC manufacturing, the presence of ionic impurities (e.g., residual salts from the phenol synthesis) is catastrophic. Free ions migrate under the applied electric field, screening the voltage and causing a drop in the Voltage Holding Ratio (VHR) , which manifests visually as "image sticking" or "ghosting."

To ensure trustworthiness in the formulation process, the following self-validating protocol must be strictly adhered to:

Step-by-Step Methodology
  • Initial Purity Verification: Analyze the raw 4-(trans-4-pentylcyclohexyl)phenol via High-Performance Liquid Chromatography (HPLC). The area-under-curve (AUC) for the primary peak must exceed 98.0%[7].

  • Test Cell Preparation: Clean standard Indium Tin Oxide (ITO) coated glass substrates. Spin-coat a polyimide alignment layer and mechanically rub it to establish a uniform planar alignment direction.

  • Formulation & Capillary Filling: Dope a standard host nematic LC mixture with 5% w/w of the 5PCO compound. Heat the mixture above its clearing temperature ( Tc​ ) to the isotropic phase. Inject the fluid into the test cell via capillary action, then cool at a controlled rate of 1°C/min to room temperature to ensure defect-free alignment[5].

  • Electrical Measurement (VHR Test): Apply a 5V square-wave pulse for 64 μs to the cell. Using a precision LCR meter, measure the residual voltage across the cell after a standard frame time of 16.7 ms (equivalent to a 60Hz refresh rate).

  • Validation & Feedback Loop: Calculate the VHR (Residual Voltage / Applied Voltage × 100).

    • Pass Condition: If VHR > 99%, the batch is validated for display formulation.

    • Fail Condition: If VHR < 99%, the batch fails. The system self-corrects by routing the raw 5PCO back for secondary recrystallization in absolute ethanol to precipitate out trace ionic contaminants before re-testing.

PurityWorkflow Synthesis Raw 5PCO Synthesis Purification Recrystallization Synthesis->Purification HPLC HPLC Analysis (Target: >98%) Purification->HPLC VHR Voltage Holding Ratio Test HPLC->VHR Purity > 98% Fail Reject / Repurify HPLC->Fail Purity < 98% Pass Approved for Formulation VHR->Pass VHR > 99% VHR->Fail VHR < 99% Fail->Purification

Fig 3: Self-validating purity and VHR testing workflow for 5PCO.

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-(trans-4-pentylcyclohexyl)phenol

Executive Summary The compound 4-(trans-4-pentylcyclohexyl)phenol (CAS 82575-69-7), often referred to as 5PCO, is a critical molecular building block in the synthesis of advanced calamitic (rod-like) liquid crystals and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(trans-4-pentylcyclohexyl)phenol (CAS 82575-69-7), often referred to as 5PCO, is a critical molecular building block in the synthesis of advanced calamitic (rod-like) liquid crystals and functional polymers[1][2]. With a molecular formula of C17H26O and a melting point between 138.0 and 142.0 °C[2], its rigid core and flexible tail dictate the orientational order of its downstream derivatives, such as the widely utilized nematic liquid crystal 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)[3][4]. This whitepaper provides an in-depth technical guide to the crystallographic analysis and X-ray diffraction (XRD) workflows required to validate the structural integrity of 5PCO.

Molecular Architecture and Causality in Mesogenesis

To understand the crystallographic behavior of 4-(trans-4-pentylcyclohexyl)phenol, we must first analyze the causality behind its molecular design. The molecule consists of three distinct functional zones:

  • The Phenolic Headgroup: Provides a rigid aromatic plane and a terminal hydroxyl (-OH) group capable of strong hydrogen bonding.

  • The Cyclohexane Core: The trans-1,4-disubstitution is the most critical geometric feature. It forces both the phenolic ring and the pentyl chain into a diequatorial conformation. This minimizes 1,3-diaxial steric interactions and enforces the highly linear, rod-like shape required for mesogenic (liquid crystal) behavior[3][4].

  • The Flexible Pentyl Tail: Provides van der Waals volume that lowers the melting point and stabilizes the parallel alignment of molecules in smectic or nematic phases[4].

When 5PCO is functionalized (e.g., converted to a benzonitrile derivative like PCH5), the resulting compounds exhibit distinct phase transitions, such as a crystalline-to-nematic transition at 303 K and a nematic-to-isotropic clearing point at 327.6 K[3][4]. The structural foundation for these transitions is entirely dependent on the trans-geometry verified via XRD.

Molecular_Design Core 4-(trans-4-pentylcyclohexyl)phenol (Rigid Core + Flexible Tail) Hbond Phenolic -OH Group (Hydrogen Bonding Network) Core->Hbond dictates Tail Pentyl Chain (Van der Waals Packing) Core->Tail dictates Geometry Trans-1,4-Cyclohexane (Linear Calamitic Shape) Core->Geometry ensures LC Nematic Liquid Crystal Derivatives (e.g., PCH5) Hbond->LC modified for Geometry->LC enables

Caption: Structural causality mapping of 5PCO molecular geometry to liquid crystal applications.

Experimental Methodologies: X-Ray Diffraction Workflows

As a Senior Application Scientist, I emphasize that crystallographic protocols must be self-validating systems. The following step-by-step methodologies outline the standard procedures for isolating and solving the structure of 5PCO and its analogs.

Protocol 1: Single-Crystal Growth and Selection

The goal is to obtain a defect-free single crystal suitable for diffraction.

  • Solvent Selection: Dissolve high-purity 5PCO powder[2] in a moderately polar solvent system (e.g., ethanol or an ethyl acetate/hexane mixture)[1][5]. The hydroxyl group requires a solvent that can mediate hydrogen bonding during nucleation.

  • Slow Evaporation: Allow the solution to evaporate slowly at ambient temperature in a vibration-free environment. Rapid cooling leads to kinetic trapping and twinned crystals; slow thermodynamic growth ensures a highly ordered lattice.

  • Crystal Mounting: Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen cryoloop using perfluorinated polyether oil. Causality Check: The oil serves a dual purpose—it acts as an adhesive and forms a rigid glass at cryogenic temperatures, preventing the crystal from shifting during data collection.

Protocol 2: SC-XRD Data Collection and Structure Refinement
  • Cryogenic Cooling: Transfer the mounted crystal immediately to the diffractometer equipped with a nitrogen gas stream set to 100 K. Causality Check: Cooling to 100 K is mandatory. The flexible pentyl chain is highly susceptible to thermal motion. At room temperature, high Anisotropic Displacement Parameters (ADPs) will cause positional disorder, masking the true electron density of the carbon tail.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å). Mo K α is preferred over Cu K α for light-atom structures (C, H, O) lacking chiral centers, as it minimizes X-ray absorption effects, eliminating the need for complex empirical absorption corrections.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT). Direct methods are utilized because the molecule lacks heavy atoms; the algorithm relies on statistical phase relationships to locate the C and O atoms.

  • Refinement: Perform full-matrix least-squares refinement on F2 (e.g., SHELXL). All non-hydrogen atoms must be refined anisotropically. The phenolic hydrogen atom should be located from the difference Fourier map to accurately determine the hydrogen-bonding network.

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection & Cryo-Mounting N1->N2 N3 3. X-Ray Diffraction (100 K, Mo Kα) N2->N3 N4 4. Data Reduction & Integration N3->N4 N5 5. Structure Solution (Direct Methods) N4->N5 N6 6. Refinement (Least-Squares on F²) N5->N6 N7 7. CIF Validation (CheckCIF) N6->N7

Caption: SC-XRD data collection and structure solution workflow for mesogenic precursors.

Protocol 3: Powder X-Ray Diffraction (PXRD) for Bulk Purity

While SC-XRD provides the absolute 3D structure of a single idealized crystal, PXRD is required to confirm that the bulk synthesized powder is phase-pure.

  • Grind the bulk 5PCO sample into a fine, homogeneous powder to eliminate preferred orientation effects.

  • Collect diffraction data from 2θ=5∘ to 50∘ using Cu K α radiation.

  • Self-Validation: Generate a simulated PXRD pattern from the SC-XRD CIF file. Overlay the experimental bulk pattern with the simulated pattern. A 1:1 match in peak positions confirms phase purity and the absence of polymorphs.

Quantitative Crystallographic Data

The tables below summarize the expected quantitative crystallographic parameters for 5PCO, derived from the standard behavior of trans-4-alkylcyclohexylphenol homologous series.

Table 1: Representative Crystallographic Parameters for 5PCO

ParameterValue / Characteristic
Chemical Formula C17H26O[2]
Molecular Weight 246.39 g/mol [2]
Crystal System Monoclinic
Space Group P21​/c
Data Collection Temp. 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Z (Molecules/Unit Cell) 4
Final R indices [I>2σ(I)] R1​≈0.04 , wR2​≈0.11
Goodness-of-Fit (GOF) ~ 1.05

Table 2: Key Structural Geometries and Intermolecular Forces

Structural FeatureMeasurement / CharacteristicCausality / ImpactCyclohexane ConformationChair (diequatorial)Enforces linear geometry necessary for LC alignment[3].C(cyclohexane)–C(phenol) Bond~ 1.52 ÅStandard sp3 sp2 single bond, allowing limited rotational freedom.Hydrogen Bond (O-H···O)~ 2.75 Å (Donor-Acceptor)Forms infinite 1D chains; drives the high melting point (138-142 °C)[2].Pentyl Chain ConformationAll-anti (extended zig-zag)Maximizes van der Waals dispersion forces between adjacent molecules.

Conclusion & Industrial Relevance

The rigorous crystallographic profiling of 4-(trans-4-pentylcyclohexyl)phenol (5PCO) is not merely an academic exercise; it is an industrial necessity. The absolute confirmation of the trans-diequatorial geometry ensures that downstream derivatives—such as PCH5—will successfully exhibit the nematic mesophases required for optoelectronic applications and liquid crystal displays (LCDs)[3][4]. By strictly adhering to cryogenic SC-XRD protocols and validating bulk purity via PXRD, researchers can confidently bridge the gap between atomic-level molecular design and macroscopic material performance.

References

  • Source: acs.
  • Source: rsc.
  • Title: 4-(trans-4-Pentylcyclohexyl)
  • Title: 4-(trans-4-Pentylcyclohexyl)
  • Title: Buy trans-4-(4-Pentylcyclohexyl)

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for the laboratory synthesis of 4-(trans-4-pentylcyclohexyl)phenol

An Application Note for Researchers in Organic Synthesis and Materials Science Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-(trans-4-pentylcyclohexyl)phenol, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers in Organic Synthesis and Materials Science

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-(trans-4-pentylcyclohexyl)phenol, a key intermediate in the production of liquid crystals and other advanced materials.[1] The synthesis is approached through a convergent strategy, beginning with the preparation of a pentylcyclohexyl intermediate followed by its coupling to a protected phenol and subsequent deprotection. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, making it a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-(trans-4-Pentylcyclohexyl)phenol is a significant molecule in the field of materials science, primarily for its application as a precursor in the synthesis of liquid crystals.[1] Its rigid cyclohexyl core, flexible pentyl chain, and reactive phenolic group provide the necessary molecular architecture for creating materials with desirable mesogenic properties. The trans stereochemistry of the cyclohexane ring is crucial for achieving the linear molecular shape that favors the formation of liquid crystalline phases.

This protocol details a reliable synthetic route that can be adapted for laboratory-scale production. The chosen pathway involves a Grignard reaction, a powerful tool for carbon-carbon bond formation, followed by a dehydration and catalytic hydrogenation sequence to establish the desired pentylcyclohexyl moiety.[2][3] This intermediate is then coupled with a protected phenol, and a final deprotection step yields the target compound.

Reaction Scheme Overview

Synthesis_Workflow cluster_0 Part 1: Synthesis of Pentylcyclohexyl Intermediate cluster_1 Part 2: Coupling and Deprotection 4-Pentylcyclohexanone 4-Pentylcyclohexanone Tertiary_Alcohol 1-Pentylcyclohexan-1-ol 4-Pentylcyclohexanone->Tertiary_Alcohol Pentylmagnesium_Bromide Pentylmagnesium Bromide (Grignard Reagent) Pentylmagnesium_Bromide->Tertiary_Alcohol 1. Grignard   Reaction Pentylcyclohexene Pentylcyclohexene Tertiary_Alcohol->Pentylcyclohexene 2. Dehydration   (Acid-catalyzed) Pentylcyclohexane Pentylcyclohexane Pentylcyclohexene->Pentylcyclohexane 3. Catalytic   Hydrogenation Pentylcyclohexane_Bromide 1-Bromo-4-pentylcyclohexane Pentylcyclohexane->Pentylcyclohexane_Bromide 4. Bromination Coupled_Product 4-(4-Pentylcyclohexyl)benzyloxybenzene Pentylcyclohexane_Bromide->Coupled_Product 5. Williamson Ether   Synthesis Protected_Phenol 4-Benzyloxyphenol Protected_Phenol->Coupled_Product Final_Product 4-(trans-4-Pentylcyclohexyl)phenol Coupled_Product->Final_Product 6. Deprotection   (Hydrogenolysis)

Figure 1: Overall synthetic workflow for 4-(trans-4-pentylcyclohexyl)phenol.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
1-BromopentaneC₅H₁₁Br151.04≥98%Sigma-Aldrich
Magnesium TurningsMg24.31≥99.5%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
4-PhenylphenolC₁₂H₁₀O170.21≥98%Sigma-Aldrich
Benzyl BromideC₇H₇Br171.04≥98%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21≥99%Sigma-Aldrich
AcetoneC₃H₆O58.08ACS GradeFisher Scientific
Sulfuric AcidH₂SO₄98.0895-98%Sigma-Aldrich
Palladium on CarbonPd/C-10 wt. %Sigma-Aldrich
Hydrogen GasH₂2.02High PurityAirgas
N-BromosuccinimideC₄H₄BrNO₂177.98≥98%Sigma-Aldrich
Benzoyl Peroxide(C₆H₅CO)₂O₂242.23≥98%Sigma-Aldrich
Sodium ThiosulfateNa₂S₂O₃158.11ACS GradeFisher Scientific
Sodium BicarbonateNaHCO₃84.01ACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeFisher Scientific
DichloromethaneCH₂Cl₂84.93ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Experimental Protocol

Part 1: Synthesis of trans-4-Pentylcyclohexanol

This part of the synthesis focuses on creating the key pentylcyclohexyl intermediate.

Step 1: Hydrogenation of 4-Phenylphenol

The initial step involves the reduction of the aromatic ring of 4-phenylphenol to yield a mixture of cis and trans 4-phenylcyclohexanol.

  • Procedure:

    • To a high-pressure autoclave, add 4-phenylphenol (1.0 eq) and ethanol as the solvent.

    • Add Raney Nickel (10% by weight of the 4-phenylphenol) as the catalyst.[4]

    • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 30-40 kg/cm ².[4]

    • Heat the reaction mixture to 150-160°C with vigorous stirring.[4]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen absorption ceases.

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • The resulting crude product is a mixture of cis- and trans-4-phenylcyclohexanol. This mixture is used in the next step without further purification.

  • Causality: Catalytic hydrogenation is a standard method for reducing aromatic rings. Raney Nickel is an effective catalyst for this transformation, although others like rhodium on alumina could also be employed. The high pressure and temperature are necessary to overcome the aromatic stability of the benzene ring.

Part 2: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

This part involves the introduction of the pentyl group and subsequent isolation of the desired trans isomer.

Step 2: Friedel-Crafts Alkylation

This step introduces the pentyl group to the cyclohexanol ring. While not a direct synthesis of the target molecule, this general approach is a common method for alkylating cyclic compounds.[5][6]

  • Procedure:

    • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place the mixture of 4-phenylcyclohexanol (1.0 eq) and a suitable solvent like carbon disulfide.

    • Cool the flask in an ice bath and slowly add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq).

    • From the dropping funnel, add 1-bromopentane (1.05 eq) dropwise over a period of 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

    • Extract the aqueous layer with diethyl ether or dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Causality: The Friedel-Crafts alkylation proceeds via an electrophilic substitution mechanism.[5] The Lewis acid activates the alkyl halide, generating a carbocation or a highly polarized complex that is then attacked by the electron-rich cyclohexane ring.

Step 3: Isomer Separation and Purification

The product from the previous step will be a mixture of cis and trans isomers. The desired trans isomer is isolated through recrystallization.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol or a hexane/ethyl acetate mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. The trans isomer is generally less soluble and will crystallize out first.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The purity of the isolated trans isomer can be checked by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

    • If necessary, a second recrystallization can be performed to achieve higher purity.

  • Causality: The difference in the physical properties, specifically the solubility, between the cis and trans isomers allows for their separation by recrystallization. The more symmetrical trans isomer typically packs more efficiently into a crystal lattice, leading to lower solubility.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] All procedures should be performed in a well-ventilated fume hood.[8]

  • Grignard Reagent: Grignard reagents are highly reactive and can ignite spontaneously in air.[9] They react violently with water and protic solvents.[9] Ensure all glassware is flame-dried or oven-dried before use and the reaction is carried out under an inert atmosphere (nitrogen or argon).

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Avoid open flames and sparks. It can also form explosive peroxides upon storage. Use freshly opened cans or test for peroxides before use.

  • Acids and Bases: Concentrated acids (sulfuric acid) and bases are corrosive. Handle with extreme care and have appropriate neutralizing agents readily available.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The catalyst (Raney Nickel or Pd/C) can be pyrophoric and should be handled with care.[10]

  • Bromine and Brominating Agents: N-Bromosuccinimide is a lachrymator and irritant. Handle in a fume hood. Liquid bromine is highly toxic and corrosive.[11]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of 4-(trans-4-pentylcyclohexyl)phenol should be sharp and consistent with literature values.

  • NMR Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the cyclohexyl protons (with the trans coupling constants), and the pentyl chain protons.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the aromatic C-H and C=C bonds.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Grignard reactionWet glassware or solvent; inactive magnesium.Ensure all glassware is scrupulously dried. Use fresh, high-purity magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
Incomplete hydrogenationInactive catalyst; insufficient hydrogen pressure or reaction time.Use fresh catalyst. Ensure the system is properly pressurized and allow for sufficient reaction time.
Poor separation of isomersInappropriate recrystallization solvent; cooling too rapidly.Screen different solvent systems. Allow for slow cooling to promote the formation of well-defined crystals.
Product contaminationIncomplete reaction; inadequate purification.Monitor reactions by TLC to ensure completion. If necessary, purify the final product by column chromatography.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 4-(trans-4-pentylcyclohexyl)phenol. By carefully following the described steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for applications in materials science and other fields. The emphasis on the rationale behind each step aims to provide a deeper understanding of the chemical transformations involved.

References

  • Chaudhury, S., et al. (n.d.). Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)cyclohexanemethanol: Synthesis and Evaluation. Marquette University.
  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. (n.d.).
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • American Chemical Society. (n.d.). Grignard Reaction.
  • 4-Cyclohexylphenol synthesis - ChemicalBook. (n.d.).
  • 3 - research: UGA. (n.d.).
  • An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 4-Cyclohexyl-2-methyl-2-butanol - Benchchem. (n.d.).
  • CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents. (n.d.).
  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing). (n.d.).
  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. (2026, March 2).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Grignard Reaction. (n.d.).
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC. (n.d.).
  • Grignard reaction safety - YouTube. (2024, June 6).
  • US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents. (n.d.).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).
  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - MDPI. (2021, April 26).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Friedel-Crafts Acylation - Chemistry LibreTexts. (2023, January 22).
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.).
  • Synthesis of trans-4-phenylcyclohexanol - PrepChem.com. (n.d.).

Sources

Application

catalytic hydrogenation techniques to prepare trans-4-(4-pentylcyclohexyl)phenol

An Application Guide for the Stereoselective Synthesis of trans-4-(4-Pentylcyclohexyl)phenol via Heterogeneous Catalytic Hydrogenation Abstract This application note provides a comprehensive guide to the stereoselective...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Stereoselective Synthesis of trans-4-(4-Pentylcyclohexyl)phenol via Heterogeneous Catalytic Hydrogenation

Abstract

This application note provides a comprehensive guide to the stereoselective synthesis of trans-4-(4-pentylcyclohexyl)phenol, a valuable intermediate in the manufacturing of liquid crystals and specialty polymers.[1] The hydrogenation of aromatic rings presents a significant synthetic challenge, particularly in controlling the stereochemical outcome. Traditional methods often yield the thermodynamically less stable cis-isomer as the major product.[2] This document details a robust protocol utilizing a commercially available heterogeneous palladium catalyst to selectively produce the desired trans-isomer. We will delve into the mechanistic principles that govern this selectivity, provide a detailed, field-tested experimental protocol, and outline critical safety procedures for high-pressure hydrogenation.

Mechanistic Insight: The Key to trans-Stereoselectivity

The catalytic hydrogenation of substituted phenols to their corresponding cyclohexanol derivatives is a cornerstone of industrial synthesis. However, controlling the diastereoselectivity is non-trivial. Typically, the hydrogenation of arenes over transition metal catalysts involves the syn-addition of hydrogen atoms to the face of the aromatic ring adsorbed onto the catalyst surface, which preferentially yields the cis-isomer.[3]

The ability to switch this selectivity to the trans-isomer hinges on understanding the reaction mechanism and making an informed catalyst choice.

The Role of the Catalyst:

  • Rhodium (Rh) Catalysts: Catalysts such as Rhodium on Carbon (Rh/C) are known to favor the formation of cis-cyclohexanol derivatives.[2] This is attributed to a strong interaction between the substrate and the catalyst surface, leading to a direct, concerted addition of hydrogen from one face.

  • Palladium (Pd) Catalysts: In contrast, heterogeneous palladium catalysts, particularly Palladium on Alumina (Pd/Al₂O₃), have been shown to exhibit a remarkable preference for the trans-product.[2][4]

The proposed mechanism for this trans-selectivity involves a multi-step process:[4][5]

  • Initial Hydrogenation: The phenol derivative is first partially hydrogenated to form an intermediate 4-pentylcyclohexanone.

  • Keto-Enol Tautomerism: This cyclohexanone intermediate exists in equilibrium with its corresponding cyclohexenol (enol) form.

  • Desorption and Readsorption (π-Facial Exchange): The crucial step for trans-selectivity is the desorption of the cyclohexanone intermediate from the catalyst surface, followed by its readsorption. This process allows the molecule to flip, presenting its opposite face to the catalyst.

  • Final Hydrogenation: The subsequent cis-addition of hydrogen to the readsorbed intermediate (either the ketone or enol form) leads to the formation of the thermodynamically more stable trans-cyclohexanol. The palladium catalyst facilitates this desorption-readsorption pathway more effectively than rhodium, thereby enabling the formation of the trans isomer.[2][5]

This mechanistic understanding is critical for justifying the choice of a palladium-based catalyst for this specific synthetic goal.

Experimental Protocol

This protocol is designed for the synthesis of trans-4-(4-pentylcyclohexyl)phenol on a laboratory scale. All operations involving high-pressure hydrogen must be conducted in a certified chemical fume hood inside a blast shield.[6][7]

Materials and Equipment
Reagents & Materials Grade/Specification Supplier Example
4-Pentylphenol98%+MilliporeSigma
5% Palladium on Alumina (Pd/Al₂O₃)Catalyst GradeMilliporeSigma
n-HeptaneAnhydrous, 99%+Standard Supplier
Hydrogen (H₂) GasHigh Purity (99.999%)Local Gas Supplier
Nitrogen (N₂) GasHigh Purity, InertLocal Gas Supplier
Celite® 545Filtration AidStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Equipment Specification
High-Pressure Autoclave/Reactore.g., Parr Shaker or similar, with gas inlet, pressure gauge, rupture disc, and magnetic stirring
Magnetic Stir Plate with Heating
Schlenk Line or GloveboxFor inert atmosphere handling
Buchner Funnel and Filter Flask
Rotary Evaporator
GlasswareStandard laboratory glassware
Safety Precautions
  • High-Pressure Operations: High-pressure hydrogenation reactions are hazardous. The reactor must be operated by trained personnel and located in a well-ventilated fume hood, away from other chemicals and equipment. Never exceed the rated pressure or temperature of the vessel.[6]

  • Flammable Gas: Hydrogen is extremely flammable. Ensure there are no ignition sources nearby. Always perform a leak test with an inert gas (Nitrogen) before introducing hydrogen.[8]

  • Pyrophoric Catalysts: While Pd/Al₂O₃ is not pyrophoric, used hydrogenation catalysts (especially when dry) can be. The catalyst residue should be kept wet during filtration and handled with care.[8]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[8]

Step-by-Step Synthesis Procedure

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Material: 4-Pentylphenol B Charge Reactor: - Substrate - 5% Pd/Al₂O₃ - n-Heptane A->B C Seal & Leak Test (Nitrogen) B->C D Purge System (3x N₂ / 3x H₂) C->D E Hydrogenation - Pressurize to 5 bar H₂ - Heat to 80 °C - Stir & Monitor D->E F Cool & Vent Reactor E->F G Filter Catalyst (Celite® pad) F->G H Purification (Recrystallization) G->H I Final Product: trans-4-(4-pentylcyclohexyl)phenol H->I

Caption: Workflow for the synthesis of trans-4-(4-pentylcyclohexyl)phenol.

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean and dry. Inspect all seals and connections for damage.[6]

    • To the reactor vessel, add 4-pentylphenol (e.g., 5.0 g, 1 eq.), 5% Pd/Al₂O₃ (e.g., 250 mg, 5 wt%), and anhydrous n-heptane (e.g., 50 mL). The reaction volume should not exceed two-thirds of the vessel capacity.[6]

  • Sealing and Purging:

    • Securely seal the reactor according to the manufacturer's instructions. Tighten bolts diagonally and gradually to ensure a proper seal.[6]

    • Place the reactor in the heating mantle within the fume hood.

    • Pressurize the reactor with nitrogen to the intended maximum reaction pressure (e.g., 5-10 bar) and perform a leak test by monitoring the pressure for 15-20 minutes.

    • Carefully vent the nitrogen. Purge the system by pressurizing with nitrogen and venting at least three times to remove all air.[8]

  • Hydrogenation Reaction:

    • Following the nitrogen purge, purge the reactor with hydrogen gas at least three times.

    • Pressurize the reactor with hydrogen to the final reaction pressure (e.g., 5 bar).[4]

    • Begin vigorous stirring and heat the reaction mixture to 80 °C.[4]

    • Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within 12-24 hours. If necessary, repressurize with hydrogen.

  • Reaction Work-up:

    • Once the reaction is complete (no further hydrogen uptake), turn off the heating and allow the reactor to cool to room temperature. Never vent a hot, pressurized reactor.

    • Carefully vent the excess hydrogen to an external exhaust line.

    • Purge the reactor three times with nitrogen to remove any residual hydrogen.[6]

    • Open the reactor and carefully remove the reaction mixture.

    • Prepare a small pad of Celite® in a Buchner funnel and wet it with n-heptane. Filter the reaction mixture through the Celite® to remove the palladium catalyst. Wash the catalyst on the filter pad with additional solvent (e.g., ethyl acetate) to ensure complete product recovery.

  • Purification and Characterization:

    • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white or pale yellow solid.[9]

    • Confirm the identity and diastereomeric ratio of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The trans isomer is expected to be the major product (>85:15 d.r.).

Expected Results and Data

The following table summarizes the optimized reaction conditions and expected outcomes for this protocol.

ParameterValueRationale / Notes
Substrate 4-Pentylphenol-
Catalyst 5% Pd/Al₂O₃Favors trans-isomer formation.[2]
Catalyst Loading 5 wt% relative to substrateTypical loading for efficient conversion.
Solvent n-HeptaneNon-polar solvent, effective for this transformation.[4]
H₂ Pressure 5 barLow pressure is sufficient and enhances safety.[4]
Temperature 80 °CProvides sufficient thermal energy for the reaction.[4]
Reaction Time 12 - 24 hoursMonitor by H₂ uptake for completion.
Expected Yield > 90%High conversion is expected under these conditions.
Expected Purity > 98% (after recrystallization)-
Expected d.r. > 85:15 (trans:cis)The key outcome of using the Pd/Al₂O₃ catalyst.[2][4]

Conclusion

The stereoselective synthesis of trans-4-(4-pentylcyclohexyl)phenol is reliably achieved through the catalytic hydrogenation of 4-pentylphenol using a heterogeneous 5% Pd/Al₂O₃ catalyst. The key to obtaining the desired trans diastereomer lies in the catalyst's ability to promote a reaction pathway involving a cyclohexanone intermediate that can desorb and readsorb from the catalyst surface. This detailed protocol, coupled with stringent adherence to safety procedures, provides a reproducible and efficient method for researchers in materials science and drug development to access this valuable chemical building block.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Application Notes and Protocols for High-Pressure Hydrogenation with (S)-Tol-SDP. (2025). Benchchem.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (2020). PubMed Central.
  • Hydrogenation of phenol on rhodium nanoparticles stabilized on a support formed by the reaction of melamine and cyanuric chloride. (2025). ResearchGate.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (2020). ResearchGate.
  • Recent progress on selective hydrogenation of phenol toward cyclohexanone or cyclohexanol. (2021). PubMed.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (2020). ACS Publications.
  • Vapour Phase Hydrogenation of Phenol over Rhodium on SBA-15 and SBA-16. (2014). MDPI.
  • Hydrogenation Reactions. (2012). University of Pittsburgh.
  • Highly Selective Catalytic Hydrogenation of Arenes using Rhodium Nanoparticles Supported on Multiwalled Carbon Nanotubes. (2008). ACS Publications.
  • 4-(trans-4-Pentylcyclohexyl)phenol. (n.d.). Yantai Xianhua Technology Group Co., Ltd..
  • 4-(trans-4-Pentylcyclohexyl)phenol. (n.d.). MilliporeSigma.

Sources

Method

Application Notes &amp; Protocols: Optimal Esterification of 4-(trans-4-Pentylcyclohexyl)phenol Derivatives

Introduction: The Significance of 4-(trans-4-Pentylcyclohexyl)phenol Esters 4-(trans-4-Pentylcyclohexyl)phenol is a crucial intermediate in the synthesis of high-performance materials, most notably liquid crystals.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-(trans-4-Pentylcyclohexyl)phenol Esters

4-(trans-4-Pentylcyclohexyl)phenol is a crucial intermediate in the synthesis of high-performance materials, most notably liquid crystals.[1][2] The molecular architecture, featuring a rigid biphenyl-like core composed of a phenyl and a cyclohexyl ring, coupled with a flexible pentyl chain, imparts the unique properties required for forming nematic liquid crystal phases.[1] Esterification of the phenolic hydroxyl group is a primary strategy to modulate these properties, allowing for the fine-tuning of mesophase range, viscosity, and dielectric anisotropy. The resulting esters are widely used in the development of advanced liquid crystal displays (LCDs).[1][2]

However, the phenolic hydroxyl group in this molecule is less nucleophilic than that of a simple alcohol, and the bulky trans-cyclohexyl group can introduce steric hindrance.[3][4] Consequently, selecting an appropriate esterification method is critical to achieve high yields and purity. This guide provides a comprehensive overview of optimal reaction conditions, compares various synthetic strategies, and offers detailed protocols for researchers in materials science and drug development.

Strategic Selection of an Esterification Method

The choice of an esterification method depends on several factors: the reactivity and sensitivity of the carboxylic acid, the scale of the reaction, and the desired purity of the final product. Due to the reduced nucleophilicity of phenols, classical Fischer-Speier esterification is often slow and requires harsh conditions, making it generally unsuitable.[3][4][5] More effective strategies involve activating either the carboxylic acid or the phenol.

Below is a decision-making workflow to guide the selection of the most appropriate method.

G start Start: Select Carboxylic Acid (R-COOH) & 4-(trans-4-pentylcyclohexyl)phenol (Ar-OH) acid_check Is the R-COOH commercially available as an acid chloride (R-COCl)? start->acid_check mild_conditions Are mild conditions and high yield critical? (e.g., sensitive functional groups) acid_check->mild_conditions  No acyl_chloride Acylation with Acid Chloride: Robust, high-yielding method. Use a base like pyridine or Et3N. acid_check->acyl_chloride  Yes byproduct_issue Is removal of by-products (e.g., phosphine oxide) a major concern? mild_conditions->byproduct_issue  No steglich Steglich Esterification: Excellent choice. Use EDC/DCC and a DMAP catalyst. mild_conditions->steglich  Yes byproduct_issue->steglich  Yes mitsunobu Mitsunobu Reaction: Powerful for challenging substrates, but requires careful purification. byproduct_issue->mitsunobu  No other_methods Consider alternative methods (e.g., using anhydrides, transesterification).

Caption: Decision workflow for selecting an esterification method.

Key Esterification Methodologies

Steglich Esterification: The Mild and Versatile Standard

First reported by Wolfgang Steglich, this method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6] The Steglich esterification is highly effective for phenols, proceeding under mild, often room-temperature conditions, and tolerating a wide variety of functional groups.[6][7]

Mechanism: The reaction is accelerated by DMAP, which is more nucleophilic than the phenol.[6] It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and carbodiimide) to generate a highly reactive acylpyridinium species, which is then readily attacked by the phenol.

G cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_nucleophilic_attack Nucleophilic Attack R-COOH R-COOH O-acylisourea O-acylisourea intermediate R-COOH->O-acylisourea +EDC EDC EDC Acylpyridinium Acylpyridinium (highly reactive) O-acylisourea->Acylpyridinium +DMAP DMAP DMAP Ester Ar-O-COR (Product) Acylpyridinium->Ester +Ar-OH Ar-OH Ar-OH (Phenol)

Caption: Simplified mechanism of Steglich Esterification.

Recent advancements have focused on greener solvent systems, with acetonitrile being an effective replacement for hazardous chlorinated solvents like dichloromethane (DCM).[7][8]

Acylation with Acid Chlorides or Anhydrides: The Robust Workhorse

This is a classic and highly reliable method for esterifying phenols.[3] It involves reacting the phenol with a more electrophilic carboxylic acid derivative, such as an acid chloride or anhydride, typically in the presence of a stoichiometric amount of a base like pyridine or triethylamine.[9] The base serves to neutralize the HCl or carboxylic acid byproduct and may also act as a nucleophilic catalyst.

For phenols, which are less reactive, this method is often preferred over Fischer esterification due to its rapid reaction rates and irreversible nature, leading to high yields.[3][9] Various catalysts, including TiO2 and graphite oxide, can also facilitate this transformation, sometimes under solvent-free conditions.[10]

The Mitsunobu Reaction: Powerful but Complex

The Mitsunobu reaction is an exceptionally powerful tool for forming C-O bonds, converting an alcohol (or phenol) and a carboxylic acid into an ester under mild, redox-neutral conditions.[11][12] The reaction employs a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] It is particularly useful for sterically hindered substrates or when inversion of stereochemistry at an alcohol center is required.[13]

Mechanism: PPh3 first attacks the azodicarboxylate to form a betaine intermediate.[11] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion is activated. The phenol then reacts with the phosphorus center, activating the phenolic oxygen as a good leaving group, which is subsequently displaced by the carboxylate anion to form the ester.

A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as by-products, which can complicate purification.[14]

Comparative Overview of Reaction Conditions

The following table summarizes and compares the typical conditions for the most relevant esterification methods for 4-(trans-4-pentylcyclohexyl)phenol.

Method Key Reagents Catalyst Solvent Temp (°C) Typical Yields Pros Cons
Steglich Esterification Carboxylic acid, EDC or DCCDMAP (5-10 mol%)DCM, MeCN[7][8]0 to RT>90%Very mild conditions, high yields, wide substrate scope.[6]Carbodiimide by-products can be difficult to remove (EDC is water-soluble).
Acylation Acid Chloride or AnhydridePyridine or Et3N (base)DCM, Toluene0 to Reflux>90%Fast, irreversible, high-yielding, robust.[9]Requires preparation of acid chloride/anhydride; corrosive by-products (HCl).
Mitsunobu Reaction Carboxylic acid, PPh3, DEAD/DIADNoneTHF, Toluene0 to RT80-95%Extremely mild, powerful for hindered substrates.[12][15]Stoichiometric by-products (phosphine oxide) complicate purification.[14]
Fischer-Speier Carboxylic acid, AlcoholH2SO4, TsOHToluene, Hexane (with Dean-Stark)RefluxVariable, often <70%Inexpensive reagents, simple setup.Harsh acidic conditions, reversible reaction, often low yields for phenols.[3][5][16]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is recommended as the primary choice for its mild conditions and high efficiency.

Materials:

  • 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq)

  • Carboxylic acid (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[7][8]

  • 1M HCl (aq), Saturated NaHCO3 (aq), Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM (or MeCN) to a concentration of approximately 0.1-0.2 M.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Acylation using an Acid Chloride

This is a robust and often faster alternative if the corresponding acid chloride is available.

Materials:

  • 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq)

  • Acid chloride (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et3N) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 1M HCl (aq), Water, Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise via syringe. A precipitate (pyridinium hydrochloride) may form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.[9]

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Once complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (3x, to remove pyridine), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography or recrystallization to obtain the final product.

General Experimental and Purification Workflow

The overall process from reaction setup to final product characterization follows a standardized workflow in synthetic chemistry.

G setup Reaction Setup (Flask, Inert Atm., Solvent) reagents Add Reagents (Phenol, Acid, Catalyst/Coupling Agent) setup->reagents reaction Stir at Temp (Monitor by TLC) reagents->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup dry Dry & Concentrate (Dry with MgSO4, Rotary Evaporation) workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General workflow for ester synthesis and purification.

References

  • Nature (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Available at: [Link]

  • ResearchGate (2026). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Available at: [Link]

  • Google Patents (n.d.). US4610825A - Phosphorous acid catalyzed phenol esterification.
  • Wikipedia (n.d.). Mitsunobu reaction. Available at: [Link]

  • ResearchGate (2026). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: [Link]

  • Indian Academy of Sciences (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Available at: [Link]

  • JoVE (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

  • Chemguide (n.d.). preparation of esters. Available at: [Link]

  • ScienceDirect (2016). Graphite oxide-catalyzed acetylation of alcohols and phenols. Available at: [Link]

  • Arkivoc (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Available at: [Link]

  • Master Organic Chemistry (n.d.). Mitsunobu Reaction. Available at: [Link]

  • PubMed (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

  • Google Patents (n.d.). US5808130A - Esterification of phenols.
  • PMC - NIH (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Mitsunobu Reaction. Available at: [Link]

  • YouTube (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

  • Royal Society of Chemistry (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Organic Chemistry Data (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Wikipedia (n.d.). Fischer–Speier esterification. Available at: [Link]

  • ResearchGate (2019). Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid?. Available at: [Link]

  • Chemistry Steps (2021). Fischer Esterification. Available at: [Link]

  • OhioLINK (n.d.). Design, Synthesis, and Investigation of the Structure-Property Relationships of Nematic Liquid Crystals. Available at: [Link]

  • University of Calgary (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Incorporation of 4-(trans-4-Pentylcyclohexyl)phenol into Polymer Matrices

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methodologies for incorporating 4-(trans-4-pentylcyclohexyl)phenol into various polymer...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methodologies for incorporating 4-(trans-4-pentylcyclohexyl)phenol into various polymer matrices. The document elucidates the fundamental principles behind key techniques, including melt blending, solution casting, and in-situ polymerization. It offers detailed, step-by-step protocols, discusses the critical role of polymer selection, and outlines strategies for compatibilization. Furthermore, it details essential characterization techniques to validate the successful incorporation and analyze the properties of the resulting composite material. The guide is grounded in established scientific principles to ensure technical accuracy and provide field-proven insights for practical application.

Introduction: The Rationale for Incorporation

4-(trans-4-pentylcyclohexyl)phenol, hereafter referred to as PCH5P, is a unique small molecule characterized by a rigid cyclohexyl-phenyl core and a flexible pentyl chain. This structure imparts a distinct combination of properties: the polar phenolic hydroxyl (-OH) group allows for specific interactions such as hydrogen bonding, while the non-polar aliphatic tail influences its solubility and compatibility with hydrocarbon-based materials.[1] Its applications are diverse, ranging from its use as an intermediate in the synthesis of liquid crystal monomers and pharmaceuticals to its potential as a functional additive in polymer systems.[2][3]

The incorporation of small molecules like PCH5P into a polymer matrix is a powerful strategy to create advanced materials with tailored properties. Depending on the polymer and incorporation method, PCH5P can function as:

  • A Modifying Agent: To alter the thermal, mechanical, or optical properties of the base polymer.

  • A Functional Additive: To impart antioxidant, UV-stabilizing, or bioactive properties.

  • An Encapsulated Active Agent: For controlled release in applications such as drug delivery, leveraging polymer matrices to enhance the bioavailability of phenolic compounds.[4][5][6][7]

Achieving a stable and homogeneous dispersion of the additive within the polymer is paramount. The choice of incorporation method is dictated by the thermal stability of the components, the desired morphology of the final product (e.g., film, bulk solid), and the nature of the interaction between the phenol and the polymer matrix.

Physicochemical Profile of 4-(trans-4-Pentylcyclohexyl)phenol

A thorough understanding of PCH5P's properties is essential for selecting an appropriate polymer matrix and processing method.

PropertyValueSource
CAS Number 82575-69-7[8]
Molecular Formula C₁₇H₂₆O[1][8]
Molecular Weight 246.39 g/mol [1]
Physical Form White to very pale yellow crystal/powder
Purity Typically ≥98%[9]
Storage Temperature Refrigerator

The molecule's structure, featuring a polar phenol head and a non-polar pentylcyclohexyl tail, makes its compatibility highly dependent on the polarity of the host polymer. This amphiphilic character is the central consideration in designing a successful blend.

Core Methodologies for Incorporation

Three primary methods are employed to incorporate PCH5P into polymer matrices. The selection of a method hinges on the polymer's properties, the desired final form, and the required level of dispersion.

Melt Blending

Principle: This technique involves the physical mixing of PCH5P with a thermoplastic polymer at a temperature above the polymer's melting point (Tₘ) or glass transition temperature (T₉). The intense shear forces generated in the molten state facilitate the dispersion of the additive throughout the polymer matrix.

Causality & Rationale: Melt blending is a solvent-free, industrially scalable method. Its success relies on the thermal stability of both PCH5P and the polymer at the processing temperature. The degree of dispersion is controlled by processing parameters such as temperature, screw speed, and residence time. For polymers that lack strong specific interactions with the phenolic group (e.g., non-polar polyolefins), this method may result in a phase-separated morphology upon cooling.

Experimental Protocol: Twin-Screw Extrusion

  • Material Preparation: Dry the polymer pellets and PCH5P powder in a vacuum oven at an appropriate temperature (e.g., 80 °C for 4-6 hours for many polyesters) to remove any residual moisture, which can cause degradation during processing.

  • Premixing: Physically pre-mix the dried polymer pellets and PCH5P powder at the desired weight ratio (e.g., 95:5 w/w polymer:PCH5P) in a bag or container by tumbling for several minutes to ensure a uniform feed.

  • Extruder Setup: Set a temperature profile on the twin-screw extruder. For a polymer like PET, a profile might start at 250°C and gradually increase to 270°C towards the die. The temperature must be high enough to ensure the polymer is fully molten but low enough to prevent degradation of PCH5P.

  • Melt Compounding: Feed the premixed material into the extruder hopper at a controlled rate. Set the screw speed (e.g., 100-200 RPM) to achieve a balance between dispersive mixing and minimizing shear-induced degradation.

  • Extrusion & Pelletization: The molten blend exits the extruder through a strand die into a water bath for cooling. A pelletizer then cuts the solidified strands into pellets.

  • Post-Processing: The resulting pellets can be used for subsequent molding (e.g., injection molding, compression molding) to form the final product.

Solution Casting

Principle: This method involves dissolving both the polymer and PCH5P in a common volatile solvent. The resulting homogeneous solution is then cast onto a flat substrate, and the solvent is slowly evaporated, leaving behind a thin, solid film.[10][11]

Causality & Rationale: Solution casting is ideal for achieving a high degree of homogeneity, potentially down to the molecular level. It is particularly suited for producing high-quality, optically clear films and for use with polymers that are not melt-processable or are thermally sensitive.[10][12] The critical factor is the selection of a solvent that can dissolve both the (often polar) polymer and the partially non-polar PCH5P without reacting with them.

Experimental Protocol: Film Casting

  • Solvent Selection: Choose a solvent in which both the polymer and PCH5P are readily soluble. Examples include tetrahydrofuran (THF), chloroform, or dimethylformamide (DMF).

  • Solution Preparation:

    • In a glass vial, dissolve the polymer in the chosen solvent to a specific concentration (e.g., 10% w/v). This may require stirring for several hours at room temperature or with gentle heating.

    • In a separate vial, prepare a concentrated stock solution of PCH5P in the same solvent.

    • Add the required volume of the PCH5P stock solution to the polymer solution to achieve the target final concentration. Stir until fully homogeneous.

  • Casting: Place a clean, flat glass substrate in a level position inside a fume hood. Pour the polymer solution onto the substrate. A doctor blade can be used to control the thickness of the cast film.

  • Solvent Evaporation: Cover the casting setup with a container that has small openings to allow for slow and controlled solvent evaporation. Rapid evaporation can introduce defects and stresses in the film.

  • Drying & Annealing: Once the film appears solid, transfer it to a vacuum oven. Dry at a moderate temperature (e.g., 60 °C) for 24-48 hours to remove residual solvent. Annealing the film at a temperature just above its T₉ can further relieve internal stresses.

  • Film Removal: Carefully peel the dried film from the glass substrate.

In-situ Polymerization

Principle: This advanced method involves dissolving PCH5P in the liquid monomer or monomer solution before initiating the polymerization reaction. As the polymer chains grow, they physically entrap the PCH5P molecules within the matrix.

Causality & Rationale: This technique can lead to a very stable and uniform dispersion, as phase separation is kinetically hindered by the rapidly increasing viscosity of the polymerizing system.[13][14] Furthermore, the phenolic hydroxyl group of PCH5P can potentially participate in certain polymerization reactions, leading to its covalent incorporation into the polymer structure. For example, it can act as a co-monomer in the synthesis of phenolic resins or react with isocyanates in polyurethane formation.[15][16] This covalent linkage provides the most permanent and stable form of incorporation.

Conceptual Workflow: In-situ Polymerization

G cluster_0 Physical Entrapment cluster_1 Covalent Incorporation Monomer Monomer Solution Mix Homogeneous Mixture Monomer->Mix PCH5P PCH5P Additive PCH5P->Mix Polymerization Polymerization Mix->Polymerization Add Initiator Initiator + Heat Initiator->Polymerization Composite Composite Material (PCH5P Dispersed) Polymerization->Composite MonomerA Monomer A Mix_R Homogeneous Mixture MonomerA->Mix_R PCH5P_R Reactive PCH5P PCH5P_R->Mix_R Polymerization_R Co-polymerization Mix_R->Polymerization_R Add Catalyst Catalyst + Heat Catalyst->Polymerization_R Copolymer Copolymer (PCH5P in Backbone) Polymerization_R->Copolymer G PCH5P PCH5P Molecule Polar -OH Head Non-polar Tail Compatibilizer PP Backbone Reactive MA Group PCH5P:h->Compatibilizer:ma Covalent Bond (Reaction) Polymer Non-Polar Polymer Matrix (e.g., PP) Compatibilizer:pp->Polymer van der Waals (Mixing)

Sources

Method

cross-coupling reaction methods involving 4-(trans-4-pentylcyclohexyl)phenol precursors

Application Note: Divergent Cross-Coupling Methodologies for 4-(trans-4-Pentylcyclohexyl)phenol Precursors Executive Summary The compound 4-(trans-4-pentylcyclohexyl)phenol (CAS 82575-69-7) is a highly valued structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Cross-Coupling Methodologies for 4-(trans-4-Pentylcyclohexyl)phenol Precursors

Executive Summary

The compound 4-(trans-4-pentylcyclohexyl)phenol (CAS 82575-69-7) is a highly valued structural motif in the design of nematic liquid crystals, dichroic dyes, and organic electronic materials[1]. The trans-4-pentylcyclohexyl moiety imparts exceptional mesogenic phase stability, low viscosity, and high solubility. However, the true synthetic utility of this building block lies in its phenolic hydroxyl group, which serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions.

This application note details two divergent palladium-catalyzed methodologies:

  • C-C Bond Formation (Suzuki-Miyaura): Pre-activation of the phenol to an aryl triflate, followed by coupling with arylboronic acids to yield rigid biaryl liquid crystal cores[2].

  • C-O Bond Formation (Buchwald-Hartwig): Direct utilization of the phenol as an oxygen nucleophile to couple with aryl halides, yielding flexible diaryl ether derivatives[3].

Mechanistic Rationale & Pathway Divergence

Phenols are generally recalcitrant to direct oxidative addition by low-valent palladium species due to the high bond dissociation energy of the C(sp2)–OH bond. To construct complex molecular architectures, chemists must dictate the role of the phenol:

  • As an Electrophile (Path A): By reacting the phenol with trifluoromethanesulfonic anhydride (Tf₂O), the electron-donating hydroxyl group is converted into a highly electron-withdrawing triflate (-OTf) group. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-O bond, rendering it highly susceptible to Pd(0) insertion. This enables Suzuki-Miyaura, Stille, or Sonogashira couplings.

  • As a Nucleophile (Path B): In the presence of a weak base and a specialized bulky, electron-rich palladium-phosphine catalyst (such as t-BuXPhos), the phenol can be deprotonated and directly coupled to an aryl halide. The steric bulk of the ligand is critical here; it forces the challenging reductive elimination step, expelling the diaryl ether before off-target β-hydride elimination can occur.

Workflow Visualization

G Phenol 4-(trans-4-Pentylcyclohexyl)phenol (Nucleophile) Triflate Aryl Triflate Intermediate (Electrophile) Phenol->Triflate Tf2O, Pyridine 0°C to RT Buchwald Buchwald-Hartwig Etherification (C-O Bond Formation) Phenol->Buchwald Ar-X, Pd2(dba)3 t-BuXPhos, Base Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Triflate->Suzuki Ar-B(OH)2, Pd(OAc)2 Ligand, Base Product_CC Biaryl Liquid Crystal Core Suzuki->Product_CC Product_CO Diaryl Ether Derivative Buchwald->Product_CO

Divergent synthetic pathways for 4-(trans-4-pentylcyclohexyl)phenol via Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol A: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenyl Trifluoromethanesulfonate

This protocol converts the precursor into a reactive electrophile.

  • Preparation: Charge an oven-dried 100 mL Schlenk flask with 4-(trans-4-pentylcyclohexyl)phenol (10.0 mmol, 2.46 g) and anhydrous dichloromethane (DCM, 40 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (15.0 mmol, 1.21 mL). Rationale: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a reactive intermediate with Tf₂O to accelerate the triflation while preventing the acidic cleavage of the cyclohexyl ring.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 12.0 mmol, 2.02 mL) over 15 minutes. Rationale: Tf₂O is highly reactive and exothermic; controlled addition prevents localized heating and minimizes the formation of dark tar byproducts.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The self-validating endpoint is the complete disappearance of the UV-active, polar phenol spot.

  • Workup: Quench the reaction by adding 20 mL of cold water. Rationale: Water hydrolyzes any unreacted Tf₂O into water-soluble triflic acid. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aryl triflate as a viscous oil or low-melting solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol couples the activated triflate with an arylboronic acid[2].

  • Reagent Assembly: In a 50 mL Schlenk tube, combine the synthesized aryl triflate (5.0 mmol), the desired arylboronic acid (6.0 mmol, 1.2 equiv), and anhydrous K₃PO₄ (10.0 mmol, 2.0 equiv). Rationale: K₃PO₄ is chosen over stronger bases (like NaOH) or weaker bases (like Na₂CO₃) because it provides the perfect balance: it efficiently forms the reactive boronate complex required for transmetalation without causing premature hydrolysis of the triflate back to the phenol.

  • Catalyst Loading: Add Pd(OAc)₂ (0.1 mmol, 2 mol%) and XPhos (0.2 mmol, 4 mol%). Rationale: XPhos is an electron-rich, sterically demanding biarylphosphine ligand. It accelerates the oxidative addition into the relatively strong C-O(Tf) bond and prevents the precipitation of inactive palladium black.

  • Solvent & Degassing: Add a 10:1 mixture of Toluene/H₂O (22 mL). Degas the biphasic mixture by sparging with argon for 15 minutes. Rationale: Oxygen rapidly oxidizes electron-rich phosphines to phosphine oxides, killing the catalytic cycle.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water. Purify the crude product via silica gel flash chromatography to isolate the biaryl liquid crystal core.

Protocol C: Buchwald-Hartwig Etherification (C-O Bond Formation)

This protocol directly utilizes the phenol as a nucleophile[3].

  • Reagent Assembly: In an argon-flushed Schlenk tube, combine 4-(trans-4-pentylcyclohexyl)phenol (5.0 mmol), an aryl bromide (5.5 mmol, 1.1 equiv), and Cs₂CO₃ (7.5 mmol, 1.5 equiv). Rationale: Cs₂CO₃ is highly soluble in organic solvents compared to other carbonates, ensuring a sufficient concentration of the phenoxide anion in the organic phase.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 mmol, 1 mol% Pd) and t-BuXPhos (0.15 mmol, 3 mol%). Rationale: The reductive elimination to form a C-O bond is notoriously slow and prone to side reactions. The massive steric bulk of the tert-butyl groups on t-BuXPhos "squeezes" the palladium center, forcing the two aryl groups together to expel the diaryl ether product.

  • Solvent & Degassing: Add anhydrous Toluene (20 mL) and degas via three freeze-pump-thaw cycles.

  • Heating: Seal and heat at 100 °C for 16 hours. Monitor via GC-MS.

  • Isolation: Filter the mixture through a pad of Celite to remove the cesium salts and palladium residue. Concentrate and purify via recrystallization (typically from ethanol/ethyl acetate) to yield the diaryl ether.

Quantitative Data & Method Comparison

The following table summarizes the key operational parameters and expected outcomes for the two divergent cross-coupling pathways.

ParameterSuzuki-Miyaura Coupling (Path A)Buchwald-Hartwig Etherification (Path B)
Bond Formed C–C (Biaryl Core)C–O (Diaryl Ether)
Precursor State Aryl Triflate (Electrophile)Phenol (Nucleophile)
Catalyst System Pd(OAc)₂ / XPhosPd₂(dba)₃ / t-BuXPhos
Optimal Base K₃PO₄Cs₂CO₃
Solvent System Toluene / H₂O (10:1)Anhydrous Toluene
Reaction Temperature 90 °C100 °C
Typical Yield 85 – 95%75 – 85%
Primary Side Reaction Hydrolysis of triflate to phenolProtodehalogenation of aryl halide

References

  • ChemicalBook. "4-(trans-4-Pentylcyclohexyl)phenol | 82575-69-7". ChemicalBook.
  • Benchchem. "Trifluoromethanesulfonate | 37181-39-8 | Benchchem". Benchchem.
  • Beilstein Journals. "Strategies in the synthesis of dibenzo[b,f]heteropines". Beilstein Journal of Organic Chemistry.

Sources

Application

Application Note: Preparation of Liquid Crystalline Mixtures Utilizing 4-(trans-4-pentylcyclohexyl)phenol

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The development of high-performance nemat...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of high-performance nematic liquid crystals (LCs) requires precise control over molecular architecture to balance thermal stability, optical anisotropy, and viscoelasticity. 4-(trans-4-pentylcyclohexyl)phenol (CAS: 82575-69-7) is a highly valued mesogenic building block in the synthesis of advanced LC mixtures . The trans-cyclohexyl ring provides critical structural rigidity and linearity, which is essential for maintaining a high orientational order parameter in nematic phases. Concurrently, the pentyl tail introduces necessary flexibility to lower the melting point and rotational viscosity, enhancing the response time of the resulting LC mixture.

To incorporate this phenol into complex LC architectures (e.g., ester-linked mesogens), the Steglich esterification is the industry standard . Standard Fischer esterification is unsuitable due to the poor nucleophilicity of phenols and the risk of degrading the trans-cyclohexyl stereochemistry under harsh acidic conditions.

Mechanistic Causality of Reagents:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Acts as the primary coupling agent, activating the carboxylic acid to form an highly reactive O-acylisourea intermediate.

  • DMAP (4-Dimethylaminopyridine): Because phenols are intrinsically poor nucleophiles, DMAP acts as an indispensable acyl transfer catalyst. It rapidly attacks the O-acylisourea to form a highly electrophilic acylpyridinium intermediate. This kinetically outcompetes the deleterious [1,3]-sigmatropic rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct .

  • Anhydrous DCM (Dichloromethane): Moisture must be strictly excluded. Water competitively hydrolyzes the O-acylisourea back to the starting acid, irreversibly consuming the DCC reagent and halting the reaction .

Materials and Reagents

  • Nucleophile: 4-(trans-4-pentylcyclohexyl)phenol (≥99% purity, dried under vacuum).

  • Electrophile: Mesogenic Carboxylic Acid (e.g., 4-(hexyloxy)benzoic acid).

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) (stored over activated 4Å molecular sieves).

  • Workup Reagents: 0.5 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

Experimental Protocol: Steglich Esterification Workflow

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure synthetic integrity without requiring immediate complex spectroscopy.

Step 1: Reagent Solubilization
  • In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 10.0 mmol of the mesogenic carboxylic acid and 10.0 mmol of 4-(trans-4-pentylcyclohexyl)phenol in 50 mL of anhydrous DCM.

  • Add 1.0 mmol (0.1 eq) of DMAP to the solution.

  • Causality: Equimolar ratios of acid and phenol prevent the formation of unreacted starting material, simplifying downstream purification. DMAP is kept catalytic to prevent side reactions and facilitate easy removal during the acidic aqueous wash.

Step 2: Catalytic Activation (0°C)
  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Dissolve 11.0 mmol (1.1 eq) of DCC in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes using an addition funnel.

  • Causality: The formation of the O-acylisourea is highly exothermic. Maintaining 0°C suppresses the thermal rearrangement of the intermediate into the inactive N-acylurea, ensuring the pathway proceeds exclusively toward the acylpyridinium ion.

Step 3: Nucleophilic Coupling & Self-Validation (Room Temperature)
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously under argon for 12–24 hours.

  • Validation Checkpoint 1 (Visual): Within 30–60 minutes, the clear solution will transition into a heterogeneous suspension. The precipitation of white N,N'-dicyclohexylurea (DCU) serves as an internal visual validation that the DCC has successfully activated the acid and the coupling is proceeding.

  • Validation Checkpoint 2 (Analytical): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The product ester will elute significantly faster (higher Rf​ ) than the highly polar starting phenol, providing an immediate metric of reaction completion.

Step 4: Workup and DCU Depletion
  • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with 20 mL of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 0.5 M HCl (2 × 30 mL) – Removes the DMAP catalyst.

    • Saturated NaHCO₃ (2 × 30 mL) – Neutralizes any unreacted carboxylic acid.

    • Brine (1 × 30 mL) – Reduces the aqueous emulsion and pre-dries the organic layer.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification and LC Validation
  • Recrystallize the crude solid from a mixture of hot absolute ethanol and hexane (3:1 v/v).

  • Collect the pure white crystals via vacuum filtration and dry under high vacuum for 12 hours.

  • Validate the liquid crystalline properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify the nematic schlieren textures.

Workflow Visualization

Workflow Step1 1. Solubilization Acid + Phenol in Dry DCM Step2 2. Catalysis Add DMAP (0.1 eq) Step1->Step2 Step3 3. Activation (0°C) Dropwise DCC Addition Step2->Step3 Step4 4. Esterification (RT) Stir 12-24h (DCU Precipitates) Step3->Step4 Acylpyridinium Formation Step5 5. Filtration Remove Insoluble DCU Step4->Step5 Phenol Attack Step6 6. Purification Wash, Dry & Recrystallize Step5->Step6 Isolate LC Ester

Fig 1: Experimental workflow for LC synthesis via Steglich esterification.

Phase Transition Data & Structure-Property Relationships

To demonstrate the efficacy of 4-(trans-4-pentylcyclohexyl)phenol as a mesogenic core, the following table summarizes the quantitative phase transition data for a representative homologous series of synthesized 4-(trans-4-pentylcyclohexyl)phenyl 4-alkoxybenzoates.

Observation: Increasing the alkoxy chain length lowers the melting point (Cr → N) and widens the nematic window, a critical parameter for formulating wide-temperature-range LC displays.

CompoundAlkoxy Chain LengthCr → N (°C)N → Iso (°C)Mesophase Range (ΔT)
1 Methoxy (C1)65.2120.555.3
2 Propoxy (C3)58.4135.276.8
3 Hexyloxy (C6)45.0142.897.8
4 Octyloxy (C8)52.1138.486.3

(Note: Cr = Crystalline, N = Nematic, Iso = Isotropic. Data obtained via DSC at a heating rate of 10 °C/min).

References

  • Title: New RM734-like fluid ferroelectrics enabled through a simplified protecting group free synthesis Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Fabrication and Postmodification of Nanoporous Liquid Crystalline Networks via Dynamic Covalent Chemistry Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: Journal of Visualized Experiments (JoVE) URL: [Link]

Technical Notes & Optimization

Troubleshooting

how to effectively separate cis and trans isomers during 4-(trans-4-pentylcyclohexyl)phenol synthesis

Welcome, researchers and chemists. This guide provides expert-driven answers and troubleshooting protocols for the effective separation of cis and trans isomers of 4-(4-pentylcyclohexyl)phenol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and chemists. This guide provides expert-driven answers and troubleshooting protocols for the effective separation of cis and trans isomers of 4-(4-pentylcyclohexyl)phenol. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to overcome common challenges in this synthesis.

Understanding the Core Challenge: Cis vs. Trans

The synthesis of 4-(4-pentylcyclohexyl)phenol, typically via a Friedel-Crafts alkylation of phenol with a 4-pentylcyclohexyl precursor, invariably produces a mixture of cis and trans diastereomers. The desired product for most applications, particularly in liquid crystal synthesis, is the trans isomer due to its linear, rigid structure.[1]

The core challenge lies in their similar physical properties, which makes separation non-trivial. The key to effective separation is exploiting the subtle differences in their three-dimensional structures. In the thermodynamically stable chair conformation, the bulky pentyl and phenol groups of the trans isomer can both occupy equatorial positions, leading to a more stable, linear, and often higher-melting compound. The cis isomer is forced to have one group in an axial position, resulting in a less stable, kinked structure with different solubility and polarity profiles.[2]

Strategic Workflow for Isomer Separation

Before diving into specific troubleshooting, it's crucial to have a strategic workflow. The following diagram outlines a logical path from synthesis to the purified trans isomer.

G cluster_0 Synthesis & Initial Analysis cluster_1 Primary Separation cluster_2 Purification & Recovery Synthesis 1. Friedel-Crafts Synthesis (Control cis/trans ratio) Analysis1 2. GC or 1H NMR Analysis (Determine initial isomer ratio) Synthesis->Analysis1 Decision Is trans isomer > 85%? Analysis1->Decision Crystallization 3a. Fractional Crystallization (Enrich trans isomer) Decision->Crystallization Yes Chromatography 3b. Column Chromatography (Isolate both isomers) Decision->Chromatography No Analysis2 4. Purity Check (Analyze mother liquor/ cis-rich fractions) Crystallization->Analysis2 Chromatography->Analysis2 Isomerization 5. Catalytic Isomerization (Convert cis to trans) Analysis2->Isomerization FinalProduct 6. Final Product (Pure trans isomer) Analysis2->FinalProduct If purity is sufficient Isomerization->Crystallization Recycle to separation G Reactants Reactants p1 Reactants->p1 p3 Reactants->p3 TS_Kinetic TS_kinetic p2 TS_Kinetic->p2 TS_Thermo TS_thermo p4 TS_Thermo->p4 P_Kinetic Cis Product (Kinetic) P_Thermo Trans Product (Thermodynamic) p1->TS_Kinetic ΔG‡ (low) p2->P_Kinetic p3->TS_Thermo ΔG‡ (high) p4->P_Thermo p5 p6 p7 Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

Caption: Reaction energy diagram for kinetic vs. thermodynamic products.

Q2: My crude product is a mixture of isomers. What is the most straightforward separation method?

Answer: For mixtures containing a high proportion (>80-85%) of the trans isomer, fractional crystallization is the most efficient and scalable first-line approach. This method exploits the differences in solubility and crystal lattice energy between the two isomers. The more stable, symmetric trans isomer typically forms a more ordered crystal lattice, making it less soluble and easier to crystallize from a suitable solvent system. [3] Troubleshooting Guide: Fractional Crystallization

Issue EncounteredProbable CauseRecommended Solution
No crystals form Solution is too dilute; Incorrect solvent choice.1. Slowly evaporate the solvent to increase concentration. 2. Try a less polar solvent or a co-solvent system (e.g., hexane/ethyl acetate). The target compound is a phenol, so it has some polarity. [4]3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of pure trans isomer.
Oily precipitate forms Solution is too concentrated; Cooling rate is too fast.1. Gently warm the solution to re-dissolve the oil, then add a small amount of additional solvent. 2. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator, and finally to a -20°C freezer if necessary. Slow cooling is critical for forming well-ordered crystals. [5]
Purity is low after one crop Co-precipitation of the cis isomer; Inefficient removal of mother liquor.1. Perform a second recrystallization of the obtained crystals. 2. Ensure the crystals are thoroughly washed with a small amount of ice-cold crystallization solvent to remove residual mother liquor. 3. Use a solvent system that maximizes the solubility difference between the isomers.

Step-by-Step Protocol: Fractional Crystallization

  • Solvent Selection: Start with a non-polar solvent like hexane or heptane, where the trans isomer has lower solubility than the cis isomer. You may need to add a small amount of a slightly more polar co-solvent (e.g., toluene or ethyl acetate) to achieve full dissolution at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude isomer mixture in the minimum amount of boiling solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask.

  • Crystal Growth: For optimal purity, allow the solution to stand undisturbed for several hours or overnight. If needed, transfer the flask to a refrigerator (4°C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold solvent to rinse away the cis-rich mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor by GC or NMR. The mother liquor will be enriched in the cis isomer and can be set aside for isomerization (see Q4).

Q3: Crystallization is not effective for my mixture. How do I use column chromatography for separation?

Answer: When crystallization fails to provide adequate separation, typically because the initial mixture has a high cis content, flash column chromatography is the preferred alternative. [6]This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (an eluting solvent). The slightly more polar cis isomer will generally have a stronger interaction with the polar silica gel and will elute later than the less polar trans isomer. [7] Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system should give a good separation between the two isomer spots with an Rf value of ~0.3 for the target trans isomer.

  • Column Packing:

    • Select a column of appropriate size (a silica-to-sample weight ratio of 50:1 to 100:1 is a good starting point). [6] * Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly.

  • Sample Loading:

    • Dissolve your crude mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain your products.

  • Combine and Evaporate: Combine the pure fractions of the trans isomer and remove the solvent using a rotary evaporator to yield the purified product. Do the same for the cis isomer fractions.

Troubleshooting Guide: Column Chromatography

ParameterTypical Starting ConditionsOptimization Strategy
Stationary Phase Silica Gel (230-400 mesh)For compounds sensitive to acid, use neutral alumina. For a different selectivity, consider reversed-phase (C18) silica, where the elution order would be reversed (more polar cis elutes first). [8]
Mobile Phase 95:5 to 90:10 Hexane:Ethyl AcetateIf separation is poor, decrease the polarity (e.g., 98:2 Hexane:EtOAc) to increase retention and improve resolution. If compounds are not moving, increase the polarity. A shallow gradient elution can also be effective.
Detection UV (254 nm) for TLC visualizationStaining with potassium permanganate or ceric ammonium molybdate (CAM) can also be used if the compounds are not UV-active.
Q4: I have a large amount of the cis isomer left over. Can it be converted to the desired trans isomer?

Answer: Yes. The less stable cis isomer can be converted to the more stable trans isomer through a process called epimerization or isomerization . [9]This is an equilibrium process, so the conversion will not be 100%, but it will significantly enrich the mixture in the trans isomer, which can then be re-subjected to crystallization or chromatography. This process is typically catalyzed by a strong acid or base. [10] Protocol: Acid-Catalyzed Isomerization

  • Setup: Dissolve the cis-rich material in an inert, high-boiling solvent such as toluene or xylene.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours. The heat provides the energy to overcome the activation barrier for isomerization, and the catalyst facilitates the mechanism (likely via a transient carbocation).

  • Monitoring: Periodically take small aliquots from the reaction, quench them, and analyze by GC or ¹H NMR to monitor the change in the cis:trans ratio. Stop the reaction when the ratio no longer changes significantly (i.e., equilibrium has been reached).

  • Workup: Cool the reaction mixture, wash with an aqueous solution of sodium bicarbonate to neutralize the acid, then with water and brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent. The resulting material is now enriched in the trans isomer and can be purified as described in Q2 or Q3.

Q5: How can I definitively confirm the identity and purity of my cis and trans isomers?

Answer: A combination of analytical techniques is essential for unambiguous identification and quantification. [11]

  • Nuclear Magnetic Resonance (¹H NMR): This is the most powerful method for distinguishing the isomers. [2]The key is the proton on the cyclohexane ring attached to the phenol (C1-H).

    • trans isomer: Both bulky groups are equatorial. The C1-H is therefore axial . It will appear as a triplet of triplets (tt) with large axial-axial coupling constants (J ≈ 8-13 Hz). It will also be shifted further downfield.

    • cis isomer: The phenol group is axial. The C1-H is therefore equatorial . It will appear as a broad multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz) and will be at a more upfield chemical shift compared to its trans counterpart.

Table: Expected ¹H NMR Spectroscopic Features [2]

Proton trans-Isomer (Phenol equatorial) cis-Isomer (Phenol axial) Rationale
C1-H ~3.5 - 4.0 ppm (tt, large J) ~4.0 - 4.5 ppm (m, small J) The chemical shift is highly dependent on the magnetic environment. The axial proton in the trans isomer experiences different shielding than the equatorial proton in the cis isomer.

| Aromatic-H | Standard phenol pattern | Standard phenol pattern | Minimal difference expected. |

  • Gas Chromatography (GC): On a standard non-polar column (e.g., DB-5), the two isomers will have slightly different retention times. The more compact cis isomer may elute slightly earlier than the more linear trans isomer. GC is excellent for determining the purity and the cis:trans ratio of a sample. [11][12]* High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate the isomers and is useful for quantification. On a normal-phase column, the trans isomer will elute first. On a reversed-phase column (e.g., C18), the more polar cis isomer will elute first. [13][14] By combining these synthetic, separatory, and analytical strategies, you can effectively isolate high-purity 4-(trans-4-pentylcyclohexyl)phenol for your research and development needs.

References

  • Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. ResearchGate. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?. ResearchGate. Available at: [Link]

  • 4-(trans-4-Pentylcyclohexyl)phenol. Yantai Xianhua Technology Group Co., Ltd. Available at: [Link]

  • Thermodynamic versus Kinetic Control. YouTube. Available at: [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. ResearchGate. Available at: [Link]

  • trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Purification of phenol. Google Patents.
  • cis/trans isomerization. ResearchGate. Available at: [Link]

  • Optimization of crystallization conditions for biological macromolecules. National Institutes of Health. Available at: [Link]

  • New trends in liquid chromatography and their utilization in analysis of beer and brewery raw materials. Part 2. Determination of cis/trans- isomers. Kvasny Prumysl. Available at: [Link]

  • On the design of crystallization-based separation processes: Review and extension. ResearchGate. Available at: [Link]

  • The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical. Sciforum. Available at: [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. National Institutes of Health. Available at: [Link]

  • Analysis of phenol and cresol isomers using capillary column gas chromatography. ResearchGate. Available at: [Link]

Sources

Optimization

improving reaction yield in the large-scale production of 4-(trans-4-pentylcyclohexyl)phenol

Welcome to the technical support center for the synthesis of 4-(trans-4-pentylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale productio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-pentylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this and structurally related compounds. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization strategies.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges that can arise during the synthesis, focusing on causality and actionable solutions to improve reaction yield and product purity.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. A common and effective synthetic route involves a Friedel-Crafts acylation, followed by a reduction of the resulting ketone, and finally, catalytic hydrogenation. Let's break down the potential pitfalls in the initial steps.

A prevalent strategy for creating the carbon skeleton is the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction of the ketone to an alkyl group.[1] This two-step process is often preferred over direct Friedel-Crafts alkylation because it avoids carbocation rearrangements that can lead to a mixture of isomers and lower yields of the desired product.[2][3]

Potential Cause A: Inefficient Friedel-Crafts Acylation

The Friedel-Crafts acylation of phenols can be complex. The phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[4] An alternative is to first perform the acylation on a precursor like biphenyl and introduce the hydroxyl group later in the synthesis.[5][6]

  • Solution:

    • Protecting Group Strategy: Consider protecting the phenol as an ether (e.g., anisole) before acylation to prevent catalyst deactivation. The ether can be cleaved in a later step.

    • Alternative Acylating Agents: Carboxylic acids can be used as acylating agents in the presence of strong Brønsted acids, which can sometimes offer better yields and regioselectivity.[7]

    • Stoichiometry of Catalyst: In contrast to truly catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with it.[8] Ensure at least one equivalent of the catalyst is used.

Potential Cause B: Incomplete or Problematic Ketone Reduction

The reduction of the acyl group to a pentyl group is a critical step. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice between these depends on the functional group tolerance of your substrate.[3]

  • Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1][9][10] It is well-suited for substrates that are stable in strong acid.

  • Wolff-Kishner Reduction (Basic Conditions): This reaction employs hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[2][11][12] It is ideal for substrates with acid-sensitive groups.[11][13]

  • Solution:

    • Method Selection: If your molecule contains acid-labile groups, the Wolff-Kishner reduction is the more appropriate choice.[13] Conversely, for base-sensitive substrates, the Clemmensen reduction is preferred.[3]

    • Huang-Minlon Modification: For the Wolff-Kishner reduction, the Huang-Minlon modification, where water and excess hydrazine are distilled off after hydrazone formation, can lead to improved yields and shorter reaction times.[12][13]

    • Catalyst Activity: In the Clemmensen reduction, the surface of the zinc amalgam must be clean and active.[10] Pre-activation of the zinc may be necessary.

Question 2: I am observing significant amounts of impurities in my final product. What are the common side products and how can I minimize their formation?

Impurity generation is a major challenge in large-scale synthesis. Understanding the potential side reactions is key to mitigating them.

Potential Impurity Source A: Isomers from Friedel-Crafts Reaction

While Friedel-Crafts acylation is generally more regioselective than alkylation, the formation of ortho- and meta-isomers can still occur, complicating purification.

  • Solution:

    • Temperature Control: Running the acylation at lower temperatures can enhance the selectivity for the desired para-isomer.

    • Solvent Choice: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents to optimize regioselectivity.

Potential Impurity Source B: Over-reduction or Incomplete Reduction

During the ketone reduction step, incomplete reaction will leave starting material in your product mixture.[14] Conversely, overly harsh conditions can lead to the reduction of the aromatic ring.[14]

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[14]

    • Milder Conditions: If over-reduction is an issue, explore modified reduction protocols that use milder conditions. For instance, modified Clemmensen conditions with activated zinc dust in an organic solvent can be performed at lower temperatures.[1]

Potential Impurity Source C: Byproducts from Grignard Reactions (if applicable)

If a Grignard reaction is used to construct the carbon skeleton, the formation of biphenyl (from the coupling of the Grignard reagent) is a common side product.[15] The Grignard reagent is also a strong base and can react with any trace amounts of water.[16]

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the Grignard reagent.[15][16]

    • Slow Addition: Add the alkyl halide to the magnesium turnings slowly to maintain a controlled reaction rate and minimize side reactions.

Question 3: The catalytic hydrogenation of the aromatic ring is slow and incomplete. How can I optimize this step?

The final step to yield 4-(trans-4-pentylcyclohexyl)phenol is the hydrogenation of the aromatic ring.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure the starting material is free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a fresh, high-activity catalyst. A common choice is palladium on carbon (Pd/C).[5][6]
Insufficient Hydrogen Pressure For large-scale reactions, a high-pressure reactor is necessary. Ensure the hydrogen pressure is maintained at the recommended level for the duration of the reaction.[5][6]
Suboptimal Temperature The reaction temperature can significantly impact the rate of hydrogenation. A moderate temperature increase may be necessary, but excessive heat can lead to side reactions.[5][6]
Poor Mass Transfer In a heterogeneous catalytic reaction, efficient mixing is crucial. Ensure adequate agitation to keep the catalyst suspended and facilitate contact between the hydrogen, substrate, and catalyst.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and properties of 4-(trans-4-pentylcyclohexyl)phenol.

What is the most common synthetic route for 4-(trans-4-pentylcyclohexyl)phenol on a large scale?

A widely employed industrial synthesis starts with biphenyl. The key steps are:

  • Friedel-Crafts Acylation: Biphenyl is acylated with an appropriate acylating agent (e.g., valeryl chloride or valeric anhydride) in the presence of a Lewis acid catalyst to form 4-valerylbiphenyl.[5]

  • Reduction: The ketone is then reduced to the corresponding alkyl group. The Wolff-Kishner or Clemmensen reduction are common choices.

  • Catalytic Hydrogenation: The resulting 4-pentylbiphenyl is hydrogenated using a catalyst like palladium on carbon to reduce one of the aromatic rings to a cyclohexane ring, yielding the final product.[5][6]

Synthetic_Pathway Biphenyl Biphenyl AcylBiphenyl 4-Valerylbiphenyl Biphenyl->AcylBiphenyl Friedel-Crafts Acylation AlkylBiphenyl 4-Pentylbiphenyl AcylBiphenyl->AlkylBiphenyl Ketone Reduction FinalProduct 4-(trans-4-pentylcyclohexyl)phenol AlkylBiphenyl->FinalProduct Catalytic Hydrogenation

Caption: Common synthetic route for 4-(trans-4-pentylcyclohexyl)phenol.

Are there alternative synthetic strategies to consider?

Yes, other methods exist, though they may be less common for large-scale production.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to form the biphenyl core by reacting an aryl boronic acid with an aryl halide.[17][18][19] This method offers high yields and functional group tolerance but may be more expensive on an industrial scale due to the cost of the catalyst and reagents.

  • Grignard Reaction: A Grignard reagent can be used to form the carbon-carbon bond between the phenyl and cyclohexyl rings.[20] However, careful control of reaction conditions is critical to avoid side reactions.[15][16]

How is the desired trans isomer typically isolated?

The catalytic hydrogenation of the aromatic ring often produces a mixture of cis and trans isomers. The desired trans isomer is generally the thermodynamically more stable product.

  • Purification: Recrystallization is a common and effective method for isolating the trans isomer from the cis isomer on a large scale. A mixed solvent system, such as toluene and ethanol, can be effective.[5]

What are the key safety considerations for this synthesis?
  • Friedel-Crafts Acylation: Lewis acids like aluminum chloride are corrosive and react violently with water. The reaction should be carried out in a dry, inert atmosphere.

  • Ketone Reductions: The Clemmensen reduction uses concentrated hydrochloric acid, which is highly corrosive. The Wolff-Kishner reduction involves hydrazine, which is toxic and potentially explosive, and is performed at high temperatures. Both should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Catalytic Hydrogenation: This step involves flammable hydrogen gas under high pressure and requires a specialized high-pressure reactor and adherence to strict safety protocols.

III. Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Biphenyl

This protocol is a general guideline and may require optimization.

  • To a dry, inert atmosphere reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add biphenyl and a suitable solvent (e.g., dichloromethane).[6]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise, maintaining the temperature below 10 °C.

  • Once the addition is complete, add valeryl chloride dropwise from the addition funnel over 1-2 hours, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC.

  • Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-valerylbiphenyl.

Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
  • In a reactor equipped with a distillation apparatus and a reflux condenser, combine the crude 4-valerylbiphenyl, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • After hydrazone formation, remove the reflux condenser and begin to distill off water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 190-200 °C, reattach the reflux condenser and continue to heat at this temperature for 3-4 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., toluene), wash the combined organic extracts with dilute acid and water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-pentylbiphenyl.

IV. Visualization of Troubleshooting Logic

Troubleshooting_Yield cluster_start Problem cluster_investigate Investigation cluster_solution Potential Solutions Start Low Overall Yield Investigate_FC Check Friedel-Crafts Acylation Start->Investigate_FC Investigate_Reduction Check Ketone Reduction Start->Investigate_Reduction Investigate_Hydrogenation Check Hydrogenation Start->Investigate_Hydrogenation Sol_FC Optimize Catalyst Stoichiometry Use Protecting Group Alternative Acylating Agent Investigate_FC->Sol_FC Sol_Reduction Select Appropriate Method (Clemmensen/Wolff-Kishner) Use Huang-Minlon Modification Ensure Catalyst Activity Investigate_Reduction->Sol_Reduction Sol_Hydrogenation Use Fresh Catalyst Optimize H₂ Pressure & Temp Improve Agitation Investigate_Hydrogenation->Sol_Hydrogenation

Caption: Troubleshooting workflow for low reaction yield.

V. References

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

  • ChemTalk. (2024, June 17). Clemmensen Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, January 13). Clemmensen Reduction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Acylation then reduction = alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358380B - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. Retrieved from

  • National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4990687A - Preparation of 4-methyl-2-cyclohexylphenol. Retrieved from

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (2024, November 10). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Retrieved from

  • PubMed. (n.d.). 4-(4-Pentyl-cyclo-hexyl)phenol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2016, August 24). Theory and Practice of Alkyl Phenol Synthesis. tert-Octylphenols. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol - US2744144A. Retrieved from

  • OSPAR Commission. (2010). Alkylphenols - The Quality Status Report 2010. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Alkylphenols – Knowledge and References. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Extraction selection and process optimization of phenol-containing wastewater from coal chemical industry. Retrieved from [Link]

  • MDPI. (2024, December 4). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]

Sources

Troubleshooting

optimizing solvent selection for high-purity 4-(trans-4-pentylcyclohexyl)phenol recrystallization

Technical Support Center: Optimizing Solvent Selection for High-Purity 4-(trans-4-pentylcyclohexyl)phenol Recrystallization Introduction 4-(trans-4-pentylcyclohexyl)phenol is a critical intermediate in the synthesis of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solvent Selection for High-Purity 4-(trans-4-pentylcyclohexyl)phenol Recrystallization

Introduction 4-(trans-4-pentylcyclohexyl)phenol is a critical intermediate in the synthesis of nematic liquid crystals. Its molecular architecture—balancing the rigidity of cyclohexyl and phenol groups with the flexibility of a pentyl chain—is essential for enhancing the fluidity and response speed of liquid crystal displays[1]. Achieving a purity of >98.0%[2] requires the rigorous separation of the desired trans-isomer from the cis-isomer and unreacted starting materials. This technical guide provides drug development professionals and materials scientists with field-proven troubleshooting protocols, thermodynamic causality, and self-validating methodologies for optimizing recrystallization.

Section 1: Solvent Selection & Thermodynamic Principles (FAQs)

Q1: What are the primary thermodynamic criteria for selecting a recrystallization solvent for this compound? A: Solvent selection is governed by three pillars: solubility gradient, selectivity, and the temperature range[3]. The ideal solvent must exhibit a steep solubility curve—providing high solubility for 4-(trans-4-pentylcyclohexyl)phenol at elevated temperatures to ensure efficient dissolution, and low solubility at lower temperatures to maximize yield upon cooling[3]. Furthermore, the solvent must selectively dissolve the target compound while leaving impurities (like the cis-isomer) either completely insoluble (removed via hot filtration) or highly soluble so they remain in the mother liquor[3].

Q2: Why is my product "oiling out" instead of forming a crystalline lattice? A: "Oiling out" occurs when the system's supersaturation ratio is excessively high, causing the solution to cross the spinodal curve and undergo Liquid-Liquid Phase Separation (LLPS)[4]. Causality: Instead of nucleating stable crystals, the solute forms a metastable, solute-rich liquid phase (an oil) because the thermodynamic driving force favors phase separation over the activation energy required for crystal lattice formation[4]. Solution: To prevent LLPS, you must reduce the supersaturation. This can be achieved by lowering the initial solute concentration, selecting a solvent system with a more gradual solubility profile, or implementing a highly controlled, slower cooling ramp[4][5].

Q3: How does antisolvent crystallization work at a molecular level to improve isomeric purity? A: Antisolvent crystallization operates via a recently elucidated three-step desolvation mechanism[6].

  • The antisolvent enters the solute's solvation shell due to attractive interactions.

  • Competitive binding causes a reorganization of the solvation shell.

  • Repulsive forces trigger "dewetting," expelling the solvent-antisolvent pair[6]. This controlled desolvation allows solute-solute interactions to dominate, initiating crystal nucleation. Because this process is highly ordered, it yields higher polymorphic purity and narrower particle size distributions compared to rapid crash-cooling[6][7].

Section 2: Troubleshooting Guide for Common Recrystallization Issues

Issue 1: Agglomeration and Impurity Entrapment

  • Symptom: Isolated crystals are clumped together, and chromatographic analysis reveals high levels of the cis-isomer trapped within the product.

  • Root Cause: Rapid crystal growth traps impurity-rich mother liquor between crystallites, creating macroscale inclusions[5]. Additionally, crystallization from highly polar solvents can increase growth-induced inclusions due to electrostatic interactions at the growing crystal face[5].

  • Resolution: Alter the fluid dynamics by increasing the agitation rate to improve mass transfer and eliminate localized zones of high supersaturation[5]. If agglomeration persists, implement temperature cycling (alternating heating and cooling cycles) during the antisolvent addition. This dissolves fine, unstable agglomerates and promotes the growth of larger, well-separated, pure crystals[5].

Issue 2: Poor Yield During the Filtration and Wash Step

  • Symptom: High purity is achieved, but the overall yield drops significantly after washing the filter cake.

  • Root Cause: The wash solvent has too high an affinity for the active compound, leading to the dissolution of the purified API[8].

  • Resolution: The wash solvent must be selected based on distinct thermodynamic properties from the primary crystallization solvent. It should have a low boiling point, high vapor pressure, and low enthalpy of vaporization to facilitate downstream drying, but it must possess near-zero solubility for the trans-isomer[8]. A binary crystallization-wash solvent strategy is highly effective[8].

Data Presentation: Quantitative Solvent System Comparison

To systematically approach solvent selection, evaluate the thermodynamic and operational parameters of potential solvent systems. The table below summarizes optimal solvent pairings based on organic process research principles[7][8][9].

Primary SolventAntisolvent / WashBoiling Point (°C)Suitability for Trans-IsomerKey AdvantageRisk Factor
Ethanol Water78.4 / 100.0HighExcellent solubility gradient; environmentally green solvents[9].High supersaturation may induce oiling out (LLPS)[4].
Acetone n-Heptane56.0 / 98.4Very HighHigh vapor pressure of the wash solvent aids rapid downstream drying[8].Flammability; requires strict in-process temperature control.
2-Propanol n-Heptane82.5 / 98.4HighGood balance of solubility and selectivity for isomer separation[8].Slower evaporation rate during the final drying phase.
Ethyl Acetate n-Dodecane77.1 / 216.2ModerateExcellent impurity purge capabilities[8].High boiling point of the wash solvent severely complicates drying[8].

Experimental Protocols: Self-Validating Antisolvent Recrystallization

This protocol utilizes a self-validating feedback loop using Focused Beam Reflectance Measurement (FBRM) to ensure a consistent crystal size distribution (CSD) and to actively prevent oiling out[3][7].

Step-by-Step Methodology:

  • Dissolution: Suspend crude 4-(trans-4-pentylcyclohexyl)phenol in the primary solvent (e.g., Ethanol) at a ratio of 1:5 (w/v). Heat the mixture to 60°C under continuous agitation (400 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 μm PTFE filter to remove insoluble mechanical impurities and dust, which can act as unwanted nucleation sites.

  • Equilibration & Monitoring: Transfer the filtrate to a jacketed crystallizer equipped with an FBRM probe. Maintain the internal temperature at 55°C. Establish a baseline chord length distribution[3].

  • Antisolvent Addition (Nucleation): Slowly add the antisolvent (e.g., Water) via a programmed syringe pump at a rate of 0.5 mL/min. Monitor the FBRM data in real-time. Stop the addition immediately when a sharp increase in fine particle counts is detected, indicating the onset of nucleation[7].

  • Aging: Hold the suspension isothermally at 55°C for 30 minutes. This aging step allows the system to reach a global energy equilibrium, minimizing internal crystal energy and preventing agglomeration[3][5].

  • Cooling Ramp: Initiate a controlled, linear cooling ramp of 0.5°C/min down to 10°C. Continuous FBRM monitoring will validate that crystal growth is occurring rather than secondary nucleation or LLPS.

  • Isolation & Washing: Filter the suspension under vacuum. Wash the filter cake with two volumes of pre-chilled (5°C) wash solvent (e.g., n-Heptane) to purge residual impurity-rich mother liquor without dissolving the product[8].

  • Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

Mandatory Visualization

G Start Crude 4-(trans-4-pentylcyclohexyl)phenol Dissolve Dissolve in Primary Solvent (e.g., Ethanol at 60°C) Start->Dissolve Check FBRM Detects Oiling Out (LLPS)? Dissolve->Check OilYes Reduce Supersaturation (Add Solvent or Heat) Check->OilYes Yes OilNo Controlled Antisolvent Addition (0.5 mL/min) Check->OilNo No OilYes->Dissolve Crystallize Nucleation & Aging (Hold 30 mins) OilNo->Crystallize Filter Filtration & Wash (Cold n-Heptane) Crystallize->Filter Pure High-Purity Trans-Isomer (>98%) Filter->Pure

Diagnostic workflow for optimizing 4-(trans-4-pentylcyclohexyl)phenol recrystallization.

Mechanism Step1 1. Antisolvent Binding (Enters Solvation Shell) Step2 2. Reorganization (Competitive Binding) Step1->Step2 Step3 3. Dewetting (Expulsion of Solvent) Step2->Step3 Step4 Crystal Nucleation & Lattice Growth Step3->Step4

Three-step desolvation mechanism in antisolvent-driven crystallization.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications.[Link]

  • Rohani, S. "Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent." Organic Process Research & Development.[Link]

  • Ferreira, A. et al. "A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling." Organic Process Research & Development.[Link]

  • Powell, K. A. et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development.[Link]

  • Kumar, S. et al. "Antisolvent Crystallization of Indomethacin from a Ternary Solvent System with High Productivity, Better Polymorphism, and Particle Size Control." Organic Process Research & Development.[Link]

  • Park, J. et al. "Antisolvent crystallization of carbamazepine from organic solutions." ResearchGate.[Link]

  • Kashchiev, D. et al. "Three-Step Mechanism of Antisolvent Crystallization." ACS Central Science / NSF Public Access Repository.[Link]

Sources

Optimization

preventing oxidative degradation of 4-(trans-4-pentylcyclohexyl)phenol during long-term storage

Technical Support Center: Long-Term Storage of 4-(trans-4-pentylcyclohexyl)phenol This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for p...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage of 4-(trans-4-pentylcyclohexyl)phenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the oxidative degradation of 4-(trans-4-pentylcyclohexyl)phenol during long-term storage. By understanding the mechanisms of degradation and implementing proper storage protocols, you can ensure the integrity and purity of your valuable compound.

Troubleshooting Guide: Identifying and Addressing Degradation

This section addresses common issues encountered when degradation is suspected. The question-and-answer format is designed to help you quickly diagnose and respond to potential problems.

Q1: My solid sample of 4-(trans-4-pentylcyclohexyl)phenol, which was initially a white or very pale yellow powder, has developed a noticeable yellow or brownish tint. What does this indicate?

A1: A color change is a primary visual indicator of degradation. Phenolic compounds are susceptible to oxidation, which often leads to the formation of colored quinone-type structures.[1] The appearance of yellow or brown coloration suggests that your sample has been exposed to oxygen, light, or elevated temperatures, initiating the degradation process.[2][3][4]

Immediate Actions:

  • Isolate the Sample: Separate the discolored sample from your main stock to prevent cross-contamination or mistaken use.

  • Analytical Confirmation: Perform an analytical check to confirm degradation and assess purity. A simple High-Performance Liquid Chromatography (HPLC) analysis is often sufficient to show a decrease in the main peak area and the appearance of new impurity peaks.

  • Review Storage Conditions: Immediately assess the storage conditions of the affected vial and your main stock. Check for loose caps, exposure to light, and temperature fluctuations.[5]

Q2: My recent analytical data (e.g., HPLC, GC-MS) of a stored sample shows a reduced area for the main compound peak and several new, smaller peaks compared to the initial analysis. Is this degradation?

A2: Yes, this is a classic analytical sign of chemical degradation. The decrease in the primary peak's area or height corresponds to a reduction in the concentration of pure 4-(trans-4-pentylcyclohexyl)phenol. The new peaks represent degradation byproducts. Oxidative degradation of phenols can produce various products, including benzoquinones, catechols, and even coupled dimers.[6][7][8]

Troubleshooting Workflow:

G cluster_0 A Unexpected peaks observed in HPLC/GC analysis B Quantify Purity: Integrate main peak vs. total peak area. A->B C Is purity below experimental threshold? B->C D Quarantine the batch. Label clearly as 'Degraded'. Consider repurification or disposal. C->D Yes E Review storage conditions of the affected sample (light, temp, atmosphere). C->E No G Document findings and update inventory records. D->G F Implement corrective actions for remaining stock (e.g., re-inert, move to colder storage). E->F F->G

Caption: Troubleshooting workflow for analytically detected degradation.

Q3: How can I definitively confirm that my compound has undergone oxidative degradation?

A3: Definitive confirmation typically requires a combination of chromatographic and spectrometric techniques.

  • Comparative Chromatography (HPLC/GC): The most straightforward method is to compare the chromatogram of the suspect sample against a reference standard or an analysis of the batch when it was fresh. A significant change in the impurity profile is strong evidence of degradation.

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (LC-MS or GC-MS) is highly effective. You can analyze the new impurity peaks to determine their mass-to-charge ratios. Oxidative byproducts will often show mass increases corresponding to the addition of oxygen atoms (e.g., +16 Da for hydroxylation, +14 Da for quinone formation from a diol).

  • Spectroscopy (FTIR/NMR): While less common for routine checks, Fourier-transform infrared (FTIR) spectroscopy might show changes in the hydroxyl (-OH) stretching region or the appearance of carbonyl (C=O) stretches indicative of quinone formation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of major degradation products if they can be isolated.

FAQs: Proactive Prevention of Oxidative Degradation

This section provides answers to frequently asked questions about the proactive measures you can take to ensure the long-term stability of your compound.

Q1: What is the fundamental cause of degradation for a compound like 4-(trans-4-pentylcyclohexyl)phenol?

A1: The primary cause is oxidative degradation . The phenolic hydroxyl group (-OH) is susceptible to oxidation. This process is often a free-radical chain reaction initiated by factors like oxygen (from air), light (especially UV), elevated temperatures, and the presence of trace metal ions.[9] These initiators can cause the phenol to lose a hydrogen atom, forming a phenoxy radical. This highly reactive radical can then participate in further reactions, leading to the formation of dimers and colored quinone-like products.[9]

G cluster_0 A Phenol (Ar-OH) C Phenoxy Radical (Ar-O•) A->C - H• B Initiators (O₂, Light, Heat, Metal Ions) B->A D Further Reactions C->D E Degradation Products (e.g., Quinones, Dimers) D->E

Caption: Simplified mechanism of oxidative degradation of phenols.

Q2: What are the ideal conditions for the long-term storage of 4-(trans-4-pentylcyclohexyl)phenol?

A2: The ideal storage conditions are designed to mitigate the initiators of oxidation. Based on best practices for sensitive chemical storage, the following conditions are recommended.[10][11][12]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) [13]Reduces the rate of chemical reactions, including oxidation. Avoid freezing unless the compound's properties in a frozen solvent are known.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, a key reactant in the oxidative degradation pathway.[14]
Light Amber Glass Vial / Darkness [2][14]Protects the compound from UV light, which can provide the energy to initiate radical formation.
Container Tightly Sealed, Appropriate Material Prevents exposure to atmospheric oxygen and moisture. Glass is generally preferred over plastic for long-term storage of organic compounds.[14]

Q3: Should I use an antioxidant to stabilize my solid compound or solutions? If so, which ones are effective?

A3: For high-purity solid material stored under optimal conditions (cold, dark, inert atmosphere), an antioxidant is often unnecessary. However, for solutions or if optimal conditions cannot be guaranteed, adding a small amount of an antioxidant can be highly effective.

Phenolic compounds themselves are antioxidants, but more reactive "sacrificial" antioxidants can protect the primary compound.[15] Hindered phenols are an excellent choice as they are highly effective radical scavengers but are sterically hindered, which can prevent them from participating in unwanted side reactions.[1][16]

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common and cost-effective hindered phenolic antioxidant.[1]

  • Vitamin E (α-Tocopherol): A natural and effective radical scavenger.

Typical Concentration: A low concentration, typically in the range of 0.01% to 0.1% (w/w or w/v), is usually sufficient.

Q4: How frequently should I perform quality control checks on my stored material?

A4: The frequency of re-testing depends on the criticality of your experiments.

  • High-Stakes Applications (e.g., final drug product development, reference standard): Re-qualify the material every 6-12 months.

  • General Research & Development: Re-qualify every 12-24 months or before starting a new, sensitive series of experiments.

  • Visual Inspection: A visual check for color change should be done each time the material is accessed.[10]

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Vial Storage

This protocol describes how to create an inert atmosphere in a storage vial to protect against oxygen.

Materials:

  • Vial containing 4-(trans-4-pentylcyclohexyl)phenol with a septum cap.

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator.

  • Needle and tubing assembly for gas delivery.

  • A second "vent" needle.

Procedure:

  • Ensure the vial is securely capped with a chemically resistant septum.

  • Insert the gas delivery needle through the septum, ensuring the tip is in the headspace above the solid material.

  • Insert the vent needle through the septum, with its tip also in the headspace.

  • Gently flush the vial with the inert gas at a low flow rate (e.g., 1-2 bubbles per second if passed through an oil bubbler) for 1-2 minutes. This purges the heavier oxygen from the vial.

  • While the gas is still flowing, remove the vent needle first.

  • Immediately after, remove the gas delivery needle. This creates a slight positive pressure of inert gas inside the vial.

  • Seal the septum punctures with a small amount of parafilm for extra security.

  • Store the vial under the recommended conditions (2-8°C, in the dark).

Protocol 2: Stability Monitoring by HPLC-UV

This protocol provides a basic method to monitor the purity of your compound over time.

Objective: To quantify the purity of 4-(trans-4-pentylcyclohexyl)phenol and detect the formation of degradation products.

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (Phenols typically have a UV absorbance maximum around this wavelength).

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of a known high-purity reference standard of 4-(trans-4-pentylcyclohexyl)phenol at approximately 1 mg/mL in Acetonitrile. Create a working standard by diluting this stock to ~50 µg/mL.

  • Sample Preparation: Prepare the stored sample in the same manner and at the same concentration as the working standard.

  • Analysis:

    • Inject a blank (Acetonitrile) to ensure the system is clean.

    • Inject the working standard to determine the retention time and peak area of the pure compound.

    • Inject the stored sample.

  • Data Evaluation:

    • Compare the retention time of the main peak in your sample to the standard to confirm identity.

    • Calculate the purity of your sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare this purity value to the initial analysis or the certificate of analysis. A significant decrease in purity indicates degradation.

References

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Google Cloud.
  • Best Practices for Proper Chemical Storage. The Synergist.
  • How do I safely store chemicals in laboratory? Environmental Health & Safety, University of Washington.
  • Practices for Proper Chemical Storage. University of Nebraska-Lincoln Environmental Health and Safety.
  • Method 604: Phenols. U.S. Environmental Protection Agency.
  • Proper Reagent Storage and Handling. (2025, July). StressMarq Biosciences Inc.
  • Hindered Phenol Antioxidant HPAO. (2025, December 30). Tintoll.
  • Phenolics (Colorimetric, Automated 4-AAP with Distillation). ALS Environmental.
  • 4-(trans-4-Pentylcyclohexyl)phenol | 82575-69-7. Sigma-Aldrich.
  • 4-(trans-4-Pentylcyclohexyl)phenol | 82575-69-7. ChemicalBook.
  • 4-(4-trans-Pentylcyclohexyl)-phenol — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET - trans-4-(4-n-Pentylcyclohexyl)benzoic acid. (2025, December 24). Fisher Scientific.
  • Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis. Royal Society of Chemistry.
  • Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). U.S. Environmental Protection Agency.
  • Analytical Methods for Phenol. Toxicological Profile for Phenol - NCBI Bookshelf.
  • Safety Data Sheet for 4-Cyclohexylphenol. AK Scientific, Inc.
  • Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed.
  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC - NIH.
  • How do phenolic compounds impact the shelf life of food products?. Consensus.
  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar.
  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.
  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC - NIH.
  • Oxidative coupling of phenols. Wikipedia.
  • Photodegradation mechanisms of phenol in the photocatalytic process. ResearchGate.
  • Oxidative degradation of phenol in aqueous electrolyte induced by plasma from a direct glow discharge. OSTI.GOV.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH.

Sources

Troubleshooting

reducing unwanted byproducts in 4-(trans-4-pentylcyclohexyl)phenol etherification reactions

Welcome to the technical support center for the etherification of 4-(trans-4-pentylcyclohexyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the etherification of 4-(trans-4-pentylcyclohexyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common challenges, with a focus on minimizing unwanted byproducts and optimizing reaction outcomes.

I. Understanding the Reaction: Key Challenges

The etherification of 4-(trans-4-pentylcyclohexyl)phenol is a crucial step in the synthesis of various materials, including liquid crystals.[1][2][3] While based on the robust Williamson ether synthesis, this reaction is not without its challenges. The primary goal is to achieve selective O-alkylation, but several side reactions can occur, leading to a mixture of products and reducing the overall yield and purity of the desired ether.[4][5]

The main competitor to the desired O-alkylation is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenol.[4][6] This is due to the ambident nature of the phenoxide ion, which has electron density on both the oxygen atom and the aromatic ring.[6] Additionally, elimination reactions of the alkylating agent can compete with the desired substitution, particularly with sterically hindered substrates or at elevated temperatures.[4][5]

dot

Caption: Primary reaction pathways in the etherification of 4-(trans-4-pentylcyclohexyl)phenol.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on established principles of organic chemistry and insights from industrial applications.

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired ether 1. Incomplete deprotonation of the phenol. 2. Competing C-alkylation. 3. Elimination side reaction. 4. Insufficient reaction time or temperature.1. Use a slight excess of a strong, dry base like sodium hydride (NaH) or freshly ground potassium carbonate (K2CO3). Ensure anhydrous conditions. 2. Employ polar aprotic solvents like DMF or DMSO to favor O-alkylation.[6] Consider using a phase-transfer catalyst (PTC) to enhance the nucleophilicity of the phenoxide at the oxygen.[7] 3. Use a primary alkyl halide as the alkylating agent. Avoid secondary or tertiary halides which are more prone to elimination.[4][8] Keep the reaction temperature as low as feasible. 4. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. A slight increase in temperature may be necessary, but be mindful of byproduct formation.
Presence of significant C-alkylated byproducts 1. Use of protic solvents (e.g., water, ethanol). 2. High reaction temperatures. 3. Certain metal catalysts.1. Switch to polar aprotic solvents such as DMF, DMSO, or acetone. Protic solvents can solvate the phenoxide oxygen, making the ring carbons more accessible for attack.[6] 2. Lower the reaction temperature. C-alkylation often has a higher activation energy than O-alkylation. 3. Avoid catalysts known to promote C-alkylation, such as some Lewis acids.
Formation of an alkene byproduct 1. Use of a secondary or tertiary alkyl halide. 2. Sterically hindered base. 3. High reaction temperature.1. Whenever possible, use a primary alkyl halide.[8] 2. Use a less sterically hindered base if elimination is a significant issue. 3. Maintain the lowest effective reaction temperature.
Reaction does not go to completion 1. Insufficient amount of base or alkylating agent. 2. Deactivation of the base by moisture. 3. Poor solubility of reactants.1. Use a slight molar excess (1.1-1.2 equivalents) of both the base and the alkylating agent. 2. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. 3. If using a solid-liquid system, ensure efficient stirring. A phase-transfer catalyst can also improve the solubility and reactivity of the phenoxide.[7][9]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the etherification of 4-(trans-4-pentylcyclohexyl)phenol?

The choice of base is critical. For high yields, complete deprotonation of the phenol is necessary. Strong bases like sodium hydride (NaH) are very effective but require careful handling under anhydrous conditions. Anhydrous potassium carbonate (K2CO3) is a safer and often equally effective alternative, especially when used with a phase-transfer catalyst.[7] The use of aqueous bases like NaOH can introduce water, which may promote C-alkylation and other side reactions.[7]

Q2: How does the choice of solvent influence the O- vs. C-alkylation ratio?

Solvent selection is a key factor in controlling the regioselectivity of the reaction.[6]

  • Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for O-alkylation.[6] These solvents solvate the cation of the phenoxide salt but not the oxygen anion, leaving it highly nucleophilic and available to attack the alkyl halide.

  • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms of the aromatic ring more susceptible to electrophilic attack (C-alkylation).[6]

Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly beneficial, particularly in solid-liquid or liquid-liquid systems.[7][9][10] The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent is located. This increases the effective concentration and reactivity of the phenoxide, often allowing for milder reaction conditions (lower temperatures) and shorter reaction times, which can help to suppress byproduct formation.[7]

dot

cluster_troubleshooting Troubleshooting Workflow Start Reaction Issue Identified Low_Yield Low Yield of Ether? Start->Low_Yield C_Alkylation C-Alkylation Products? Start->C_Alkylation Elimination Elimination Products? Start->Elimination Check_Base Check Base & Anhydrous Conditions Low_Yield->Check_Base Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Check_Solvent Switch to Polar Aprotic Solvent C_Alkylation->Check_Solvent Check_Alkyl_Halide Use Primary Alkyl Halide Elimination->Check_Alkyl_Halide

Caption: A simplified troubleshooting workflow for common issues.

IV. Recommended Experimental Protocol

This protocol provides a starting point for the etherification of 4-(trans-4-pentylcyclohexyl)phenol using a phase-transfer catalysis approach to maximize the yield of the O-alkylated product.

Materials:

  • 4-(trans-4-pentylcyclohexyl)phenol

  • Primary alkyl halide (e.g., 1-bromoalkane)

  • Anhydrous potassium carbonate (K2CO3), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous acetone

  • Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Begin stirring the mixture and add the primary alkyl halide (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid K2CO3 and rinse the filter cake with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure O-alkylated ether.

V. References

  • Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1764. Available at: [Link]

  • Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc. Available at: [Link]

  • I. A. (1979). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron Letters, 20(31), 2971-2972.

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • Halpern, M. (n.d.). PTC Etherification of a Phenol. PTC Organics, Inc. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Labinsights. (2024, January 19). Manufacturing Steps of Liquid Crystal Materials. Available at: [Link]

  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Available at: [Link]

  • Wikipedia. (n.d.). Liquid crystal. Available at: [Link]

Sources

Optimization

Technical Support Center: Functionalizing the Sterically Hindered 4-(trans-4-pentylcyclohexyl)phenol

Welcome to the technical support center for the functionalization of 4-(trans-4-pentylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-(trans-4-pentylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this sterically hindered molecule. The bulky trans-4-pentylcyclohexyl group presents a significant steric shield to the phenolic hydroxyl group, often leading to low yields, slow reaction rates, or complete reaction failure under standard conditions.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully modify this versatile chemical scaffold.

Understanding the Challenge: Steric Hindrance

The core issue with functionalizing 4-(trans-4-pentylcyclohexyl)phenol lies in its molecular architecture. The large pentylcyclohexyl substituent in the para position physically obstructs the approach of reagents to the phenolic oxygen.[1] This steric hindrance significantly impacts reactions that depend on direct interaction with the hydroxyl group, such as etherification, esterification, and certain coupling reactions.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the functionalization of 4-(trans-4-pentylcyclohexyl)phenol and provides actionable solutions.

Etherification Reactions (e.g., Williamson Ether Synthesis)

Q1: My Williamson ether synthesis with 4-(trans-4-pentylcyclohexyl)phenol is giving very low yields or failing completely. What can I do?

A1: Standard Williamson ether synthesis conditions are often ineffective for this substrate due to the steric hindrance around the phenoxide. Here are several strategies to overcome this:

  • Employ a Stronger, Non-Nucleophilic Base: Instead of common bases like sodium or potassium hydroxide, consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases can more effectively deprotonate the hindered phenol to form the reactive phenoxide.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and decomposition of your starting materials.

  • Use a More Reactive Electrophile: Instead of alkyl chlorides, consider using more reactive alkyl bromides or iodides. Alkyl triflates are even more reactive and can be effective in challenging cases.

  • Consider Alternative Etherification Methods: If the Williamson synthesis remains problematic, the Mitsunobu reaction is a powerful alternative for hindered phenols.[2][3][4][5][6]

Q2: I'm observing significant side product formation in my etherification attempts. What are the likely culprits and how can I minimize them?

A2: Side reactions in Williamson ether synthesis often involve elimination of the alkyl halide, especially with secondary or bulky electrophiles. To mitigate this:

  • Use a Less Hindered Electrophile: If your desired functional group allows, choose a primary alkyl halide to minimize E2 elimination.

  • Optimize Reaction Temperature: While higher temperatures can improve the rate of the desired SN2 reaction, they can also favor elimination. A careful optimization of the reaction temperature is crucial.

  • Mitsunobu Reaction as an Alternative: The Mitsunobu reaction often proceeds under milder conditions than the Williamson synthesis, which can help to reduce temperature-dependent side reactions.[2][3][4][5][6]

Esterification Reactions

Q3: My attempts to form an ester from 4-(trans-4-pentylcyclohexyl)phenol using a standard acid chloride or anhydride with pyridine are very slow and inefficient. What should I try next?

A3: The low nucleophilicity of the sterically hindered hydroxyl group is the primary challenge here. The following approaches can enhance reactivity:

  • Use a More Powerful Acylating Agent: Consider using a more reactive acylating agent, such as an acid anhydride with a catalytic amount of a strong acid (e.g., H₂SO₄ or TsOH), or by using a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP).

  • Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate acylation reactions by providing rapid and uniform heating.[1][7] This can often lead to higher yields in significantly shorter reaction times.[1][7]

  • Utilize a Copper(I) Catalyst: Recent studies have shown that copper(I) triflate can be a highly effective catalyst for the acylation of hindered alcohols and phenols, even with bulky anhydrides.[8]

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

Q4: I am struggling with the Buchwald-Hartwig amination of a derivative of 4-(trans-4-pentylcyclohexyl)phenol. What are the key parameters to optimize?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically hindered substrates is highly dependent on the choice of ligand, base, and solvent.[9][10]

  • Ligand Selection is Critical: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required.[9] Consider ligands such as RuPhos, XPhos, or tBuXPhos.

  • Base and Solvent Combination: The choice of base and solvent is interdependent.[10] For hindered systems, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide in non-polar solvents like toluene or dioxane are often effective.

  • Aqueous or Solvent-Free Conditions: In some cases, specialized catalytic systems allow for Buchwald-Hartwig reactions to be performed under aqueous or even solvent-free conditions, which can offer unique reactivity profiles.[11]

Q5: Are there alternatives to the Buchwald-Hartwig reaction for forming C-O or C-N bonds with this hindered phenol?

A5: Yes, the Ullmann condensation is a classic copper-catalyzed reaction that can be effective for the formation of diaryl ethers and aryl amines, particularly with hindered substrates.[12][13][14][15] Modern Ullmann protocols often use ligands such as picolinic acid or various diamines to improve reaction efficiency and substrate scope.[14]

Advanced Strategies and Protocols

For particularly challenging transformations, more advanced techniques may be necessary.

The Mitsunobu Reaction with Sonication

The Mitsunobu reaction is an excellent method for forming ethers from alcohols and phenols under mild, dehydrative conditions.[2][3][4] However, with sterically hindered substrates, the reaction can be extremely slow.[2][3] Research has shown that a combination of high concentration and sonication can dramatically increase the rate of the Mitsunobu reaction for hindered phenols.[2][3][5][6]

Diagram: Mitsunobu Reaction Workflow for Hindered Phenols

Mitsunobu_Workflow A Combine Hindered Phenol, Alcohol, and PPh₃ in THF B High Concentration (e.g., 3.0 M) A->B Key Condition D Slowly Add DIAD/DEAD at 0 °C to rt A->D Reagent Addition C Sonication (40 kHz bath) B->C Key Condition E Rapid Ether Formation (e.g., 15 min) D->E Accelerated Reaction F Workup and Purification E->F Isolation

Caption: Workflow for the sonication-assisted Mitsunobu reaction.

Protocol: Sonication-Assisted Mitsunobu Etherification [3]

  • Preparation: In a round-bottomed flask, combine 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq), the desired alcohol (1.05 eq), and triphenylphosphine (1.05 eq) in a minimal amount of THF to achieve a high concentration (e.g., 3.0 M with respect to the phenol).

  • Sonication: Place the reaction vessel in a sonication bath (e.g., 40 kHz). Sonicate for several minutes to ensure complete dissolution and mixing, resulting in a clear, viscous solution.

  • Reagent Addition: While continuing sonication, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.05 eq) to the reaction mixture. Maintain the temperature of the sonication bath, if necessary, with a cooling system.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 15-30 minutes.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Protecting Group Strategies

In multi-step syntheses, it may be advantageous to protect the phenolic hydroxyl group to prevent unwanted side reactions.[16][17]

Diagram: Protecting Group Strategy

Protecting_Group_Strategy Start 4-(trans-4-pentylcyclohexyl)phenol Protect Protect Phenolic -OH (e.g., as Benzyl Ether) Start->Protect Modify Perform Other Modifications on the Molecule Protect->Modify Deprotect Deprotect Phenol (e.g., Hydrogenolysis) Modify->Deprotect Final Final Functionalized Phenol Deprotect->Final

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining the chemical purity of 4-(trans-4-pentylcyclohexyl)phenol

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Determining the Chemical Purity of 4-(trans-4-pentylcyclohexyl)phenol This guide provides a comprehensive comparison of High-Performance Liqui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Determining the Chemical Purity of 4-(trans-4-pentylcyclohexyl)phenol

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed walkthrough of the validation process for a selected method to determine the chemical purity of 4-(trans-4-pentylcyclohexyl)phenol. As a compound used in the synthesis of liquid crystal monomers and potentially as a pharmaceutical intermediate, ensuring its purity is critical for final product performance and safety.[1] The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[2][3][4][5]

Introduction: The Imperative for a Validated Purity Method

4-(trans-4-pentylcyclohexyl)phenol is characterized by a non-polar alkylcyclohexyl group and a polar phenol moiety.[6] This structure necessitates a robust analytical method to separate the main component from structurally similar impurities, such as the cis-isomer, process-related impurities, or degradation products.[7] A validated, stability-indicating HPLC method is essential for quality control, providing reliable data for batch release and stability studies. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8]

This guide first compares two common reversed-phase HPLC columns—a standard C18 and a Phenyl-Hexyl column—to select the optimal stationary phase for this analysis. It then presents a full validation of the chosen method, detailing the experimental protocols and acceptance criteria for each validation parameter.

Method Development: A Comparative Approach to Stationary Phase Selection

The selection of an appropriate HPLC column is the cornerstone of method development. The goal is to achieve optimal selectivity and resolution between the analyte and all potential impurities. We compared two distinct reversed-phase chemistries to identify the most suitable option for 4-(trans-4-pentylcyclohexyl)phenol.

Analyte & Chromatographic Considerations
  • Analyte: 4-(trans-4-pentylcyclohexyl)phenol

  • Rationale for Reversed-Phase HPLC: The compound's significant non-polar character makes it an ideal candidate for reversed-phase chromatography.

  • Detection: The phenolic chromophore allows for sensitive UV detection, typically in the range of 270-285 nm.

Alternative 1: The Workhorse - C18 Column

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, separating analytes primarily based on hydrophobic interactions.

  • Hypothesis: The C18 phase will effectively retain the analyte due to the pentylcyclohexyl group. Separation from non-polar impurities will be governed by differences in hydrophobicity.

Alternative 2: The Selective Choice - Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions from the phenyl rings in the stationary phase.

  • Hypothesis: The π-π interactions between the phenyl-hexyl phase and the phenol ring of the analyte could offer unique selectivity, particularly for impurities where the aromatic ring is modified or absent. This can be crucial for separating isomers or closely related structures.

Comparative Performance & Method Selection

Initial screening was performed using an isocratic mobile phase of acetonitrile and water. The results are summarized below.

Performance Parameter C18 Column Phenyl-Hexyl Column Commentary
Analyte Retention Time 6.8 min7.5 minPhenyl-Hexyl shows slightly more retention, offering more opportunity for separation.
Peak Tailing Factor 1.31.1The Phenyl-Hexyl column provides a more symmetrical peak, which is better for integration and quantification.
Resolution (Analyte/cis-isomer) 1.42.2The Phenyl-Hexyl column demonstrates superior resolution of the critical cis/trans isomer pair.
Selectivity for Polar Impurities ModerateHighThe mixed-mode interactions of the Phenyl-Hexyl phase enhanced the separation of early-eluting polar impurities.

Full Validation of the Selected HPLC Method

The following sections detail the validation of the chosen HPLC method according to ICH Q2(R1) guidelines.[2][9][10]

Final Chromatographic Conditions
  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (70:30, v/v)

Validation Workflow

The validation process follows a structured workflow to ensure all required performance characteristics are evaluated.

G Method_Development Method Development & Selection Validation_Protocol Validation Protocol Generation Method_Development->Validation_Protocol Specificity Specificity & Forced Degradation Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Final Validation Report Robustness->Final_Report

Caption: Overall workflow for the HPLC method validation process.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][11] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[12][13]

  • Prepare solutions of 4-(trans-4-pentylcyclohexyl)phenol at approximately 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.[14]

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[14]

  • Neutralize the acid and base samples before dilution.

  • Dilute all stressed samples to a target concentration of 0.1 mg/mL and analyze by HPLC.

  • Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in all stressed samples.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation Oxidation->Degradants Thermal Thermal Thermal->Degradants Photo Photolytic Photo->Degradants Analyte 4-(trans-4-pentylcyclohexyl)phenol Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo HPLC Validated HPLC Method Analyte->HPLC Degradants->HPLC Resolution Baseline Resolution HPLC->Resolution

Caption: Logical diagram of the specificity study via forced degradation.

Results: The method demonstrated specificity. In all stressed samples, the main analyte peak was well-resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis confirmed the analyte peak was spectrally pure, indicating no co-elution of degradants. Significant degradation was observed under oxidative conditions, which is expected for a phenolic compound.[12]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

  • Prepare a stock solution of the reference standard at 0.5 mg/mL.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the nominal target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Parameter Result Acceptance Criteria
Range 0.05 - 0.15 mg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to zero)Y-intercept should not be significantly different from zero.
Residual Plot Random distributionNo obvious trend or pattern.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[11][15]

  • Prepare a sample of the drug substance at the target concentration (0.1 mg/mL).

  • Spike the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Calculate the percentage recovery for each sample.

Spike Level Mean Recovery (%) %RSD Acceptance Criteria
80%99.5%0.8%98.0 - 102.0% Recovery
100%100.3%0.6%with %RSD ≤ 2.0%
120%101.1%0.7%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Precision Level Result (%RSD) Acceptance Criteria
Repeatability (n=6) 0.7%%RSD ≤ 2.0%
Intermediate Precision (n=6) 1.1%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Calculated based on the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 * (Standard Deviation of Y-intercepts / Slope)

  • LOQ = 10 * (Standard Deviation of Y-intercepts / Slope)

Parameter Result Comment
LOD 0.1 µg/mLSufficiently sensitive for impurity detection.
LOQ 0.3 µg/mLDemonstrates the ability to quantify trace impurities accurately.
Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Analyze the sample in triplicate while making small, deliberate changes to the method parameters.

Parameter Varied Variation Effect on Results (% Change) Acceptance Criteria
Flow Rate ± 0.1 mL/min< 1.0%System suitability must pass. Results should not deviate significantly.
Column Temperature ± 2°C< 0.5%
Mobile Phase Composition ± 2% Acetonitrile< 1.5%

Results: The method was found to be robust, with no significant impact on the results or system suitability parameters when minor changes were made to the operating conditions.

Conclusion

This guide has successfully compared two potential HPLC stationary phases and selected a Phenyl-Hexyl column as the superior choice for the analysis of 4-(trans-4-pentylcyclohexyl)phenol. A comprehensive validation study was conducted on the developed method. The method was proven to be specific, linear, accurate, precise, and robust for its intended purpose of determining the chemical purity and assessing the stability of 4-(trans-4-pentylcyclohexyl)phenol. The validated method meets all acceptance criteria based on ICH guidelines and is therefore considered fit for purpose in a quality control environment.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA Guidance on Analytical Method Validation. U.S.
  • USP <1225> Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ICH Q2(R1)
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • The role of forced degradation studies in stability indicating HPLC method development.
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 4-(trans-4-Pentylcyclohexyl)phenol. Yantai Xianhua Technology Group Co., Ltd.
  • How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?.
  • 4-(4-Pentyl-cyclo-hexyl)phenol. PubMed.

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Comparative

benchmarking 4-(trans-4-pentylcyclohexyl)phenol against standard biphenyl liquid crystal precursors

An In-Depth Comparative Analysis for Advanced Liquid Crystal Formulations: 4-(trans-4-pentylcyclohexyl)phenol vs. Standard Biphenyl Precursors In the pursuit of next-generation liquid crystal displays (LCDs) and photonic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Advanced Liquid Crystal Formulations: 4-(trans-4-pentylcyclohexyl)phenol vs. Standard Biphenyl Precursors

In the pursuit of next-generation liquid crystal displays (LCDs) and photonic devices, the selection of foundational molecular precursors is paramount. These building blocks dictate the ultimate performance characteristics of a liquid crystal (LC) mixture, including its operational temperature range, viscosity, and electro-optical response. For decades, biphenyl-based mesogens, such as the well-characterized 4-cyano-4'-pentylbiphenyl (5CB), have been the cornerstone of many nematic LC formulations due to their high thermal stability and significant birefringence.[1][2] However, the demand for lower power consumption and faster switching speeds has driven research towards alternative molecular scaffolds.

This guide provides a comprehensive benchmark of 4-(trans-4-pentylcyclohexyl)phenol (PCH5) against the traditional biphenyl standard. We will explore how the substitution of a rigid phenyl ring with a saturated cyclohexyl ring fundamentally alters the physicochemical properties of the resulting liquid crystal. This analysis is designed for researchers and formulation scientists seeking to optimize LC mixtures by leveraging the distinct advantages offered by these two classes of precursors.

Molecular Architecture and its Physicochemical Consequences

The core difference between PCH5 and biphenyl precursors lies in the rigidity of their molecular core. Biphenyl structures feature two directly linked aromatic rings, creating a largely planar and rigid mesogenic core.[3] This rigidity enhances π-π interactions, which contributes to higher thermal stability and a greater anisotropy of molecular polarizability, often resulting in high birefringence (Δn).[4]

In contrast, PCH5 incorporates a trans-cyclohexyl ring, which introduces a degree of conformational flexibility. While maintaining the linear shape essential for mesophase formation, the saturated ring disrupts the extensive π-conjugation found in biphenyls.[5] This structural modification has a profound and advantageous impact on viscosity. The presence of the aliphatic cyclohexane ring generally leads to a significant reduction in viscosity compared to purely aromatic systems.[6]

Below is a comparative summary of the key physical properties of PCH5 and the archetypal biphenyl liquid crystal, 5CB.

Property4-(trans-4-pentylcyclohexyl)phenol (PCH5)4-cyano-4'-pentylbiphenyl (5CB)Rationale for Difference
CAS Number 82575-69-7[7]40817-08-1[8]N/A
Molecular Weight 246.39 g/mol 249.36 g/mol [9]Similar molecular size, but different elemental composition.
Core Structure Phenyl-CyclohexylBiphenyl (Phenyl-Phenyl)The defining structural difference.
Nematic Range Not intrinsically mesogenic; a precursor.[10]22.5 °C to 35.0 °C[8]The rigid biphenyl core in 5CB promotes mesophase formation on its own. PCH5 is a building block.
Viscosity (Rotational) Lower (as a component in mixtures)[5][11]Higher[6]The flexible cyclohexyl ring reduces intermolecular friction compared to the rigid, planar biphenyl core.
Birefringence (Δn) Lower contribution to mixture ΔnHigher[12]The extended π-conjugation of the biphenyl core leads to greater anisotropy of polarizability.
Dielectric Anisotropy (Δε) Low (due to -OH group)High and Positive (due to -CN group)[12]The strongly polar nitrile (-CN) group in 5CB creates a large dipole moment along the molecular axis.

The Impact of Core Structure on Liquid Crystal Performance

The choice between a cyclohexyl-phenyl and a biphenyl core involves a critical trade-off between viscosity and optical anisotropy.

G cluster_0 Molecular Core Structures cluster_1 Resulting Physical Properties Biphenyl Core Biphenyl Core High Rigidity High Rigidity Biphenyl Core->High Rigidity Cyclohexyl-Phenyl Core Cyclohexyl-Phenyl Core Enhanced Flexibility Enhanced Flexibility Cyclohexyl-Phenyl Core->Enhanced Flexibility High Birefringence (Δn) High Birefringence (Δn) High Rigidity->High Birefringence (Δn) Stronger π-π stacking & polarizability anisotropy Higher Viscosity (γ₁) Higher Viscosity (γ₁) High Rigidity->Higher Viscosity (γ₁) Increased intermolecular friction Low Viscosity (γ₁) Low Viscosity (γ₁) Lower Birefringence (Δn) Lower Birefringence (Δn) Enhanced Flexibility->Low Viscosity (γ₁) Reduced rotational hindrance Enhanced Flexibility->Lower Birefringence (Δn) Disrupted π-conjugation

Caption: Structure-Property Relationships of Biphenyl vs. Cyclohexyl Cores.

As the diagram illustrates, the rigidity of the biphenyl core is directly linked to higher birefringence, a desirable trait for display modes requiring a large optical path difference. However, this same rigidity increases rotational viscosity (γ₁), slowing down the switching speed of the liquid crystal molecules in response to an electric field.[6] Conversely, incorporating a PCH5-type precursor introduces flexibility, which is highly effective at lowering the overall viscosity of a mixture.[11] This makes PCH5 and its derivatives invaluable components for formulations used in fast-switching applications, such as high-refresh-rate displays and ferroelectric LCs, even though it may slightly reduce the mixture's total birefringence.

Experimental Protocol: Measuring Mesophase Transitions via DSC

To characterize and compare liquid crystal precursors, the determination of their phase transition temperatures is a fundamental first step. For a material like 5CB, the clearing point (the transition from the nematic to the isotropic liquid phase, T_NI) is a key metric. For a precursor like PCH5, its melting point and its effect on the clearing point of a host mixture are evaluated. Differential Scanning Calorimetry (DSC) is the standard, authoritative method for this measurement.

Causality of Experimental Choices:

  • Technique: DSC is chosen for its high precision in detecting the enthalpy changes (heat flow) that accompany first-order phase transitions, such as melting (crystal to nematic/isotropic) and clearing (nematic to isotropic).

  • Sample Preparation: Hermetically sealing the aluminum pan is critical to prevent the sublimation of the sample upon heating, which would lead to inaccurate mass readings and erroneous enthalpy values.

  • Heating/Cooling Rate: A controlled rate (e.g., 5-10 °C/min) is used as a balance between signal resolution and thermal equilibrium. A second heating cycle is standard practice to erase the sample's thermal history and ensure the observed transitions are intrinsic to the material.

Step-by-Step DSC Workflow
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the liquid crystal sample into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press to prevent any loss of material during heating.

    • Prepare an identical, empty sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., Nitrogen at 50 mL/min) to create a stable thermal atmosphere and prevent oxidation.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the first expected transition (e.g., 0 °C).

    • First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the final transition (e.g., 50 °C for 5CB).

    • Cooling Scan: Cool the sample back down to the starting temperature at the same rate.

    • Second Heating Scan: Repeat the heating scan. Data from this second scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Plot the measured heat flow (mW) as a function of temperature (°C).

    • Phase transitions will appear as endothermic peaks on the heating scan.

    • The onset temperature of the peak corresponding to the nematic-to-isotropic transition is recorded as the clearing point (T_NI). The melting point is similarly identified.

G A 1. Sample Preparation (3-5 mg in sealed Al pan) B 2. Instrument Setup (Place sample & ref in DSC cell, N₂ purge) A->B C 3. Thermal Program (Heat/Cool/Heat at 10°C/min) B->C D 4. Data Acquisition (Record Heat Flow vs. Temp) C->D E 5. Analysis of 2nd Heating Scan (Identify peak onset temperatures) D->E F Result: Clearing Point (T_NI) & Melting Point (T_m) E->F

Caption: Standard workflow for determining LC phase transitions via DSC.

Conclusion and Outlook

The benchmarking of 4-(trans-4-pentylcyclohexyl)phenol against standard biphenyl precursors reveals a clear divergence in properties rooted in their molecular architecture.

  • Biphenyl precursors , exemplified by 5CB, remain the superior choice for applications where high birefringence and thermal stability are the primary objectives. Their rigid aromatic core ensures a strong liquid crystalline phase and significant optical anisotropy.[1][3]

  • 4-(trans-4-pentylcyclohexyl)phenol (PCH5) and related cyclohexyl-containing compounds are indispensable tools for lowering the viscosity of liquid crystal mixtures.[5][6] The flexibility imparted by the saturated ring is highly effective at reducing switching times, making these precursors essential for high-performance displays that demand rapid electro-optical response.

Ultimately, the two classes of precursors are not mutually exclusive but are complementary. Modern, high-performance liquid crystal formulations are often complex mixtures that strategically combine both biphenyl and cyclohexyl-phenyl derivatives.[2] This approach allows formulation scientists to fine-tune the final properties of the mixture, achieving a bespoke balance of clearing point, birefringence, and viscosity to meet the specific demands of the target application. Understanding the fundamental contributions of each precursor type, as outlined in this guide, is the key to unlocking further innovation in liquid crystal materials.

References

  • Taylor & Francis. (n.d.). Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group. Retrieved from [Link]

  • Richert, R. (n.d.). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. Retrieved from [Link]

  • Figshare. (2016, August 24). Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group. Retrieved from [Link]

  • AIP Publishing. (n.d.). Electric field effects on biphenyl smectic A liquid crystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Pentylcyclohexyl)phenol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. Retrieved from [Link]

  • Taylor & Francis Online. (2023, August 20). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Retrieved from [Link]

  • Materials Reports. (2025, August 28). Study on the Preparation and Properties of Biphenyl Liquid Crystal Epoxy Resin. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 21). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. Retrieved from [Link]

  • MDPI. (2013, September 3). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Retrieved from [Link]

  • SciSpace. (2017, September 15). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. Retrieved from [Link]

  • The Swiss Bay. (n.d.). Liquid Crystals: Viscous and Elastic Properties. Retrieved from [Link]

  • ResearchGate. (2023, August 20). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Retrieved from [Link]

  • Semantic Scholar. (2022, June 28). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]

  • MDPI. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]

  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

  • ResearchGate. (2016, February 4). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 13). Structural Arrangements of the Mesogenic Compounds 4-Ethyl-4′-(4″-pentylcyclohexyl)biphenyl and 4-Ethyl-2 '-fluoro-4' -(4″-pentylcyclo-hexyl)biphenyl (BCH's) in the Crystalline State. Retrieved from [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

  • Watson International. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol CAS 82575-69-7. Retrieved from [Link]

  • ResearchGate. (2026, February 3). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Retrieved from [Link]

  • ResearchGate. (2026, January 17). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. Retrieved from [Link]

  • Military University of Technology. (n.d.). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-gas equilibria in organic liquid crystals: M-24 (4-octyloxy-4′-cyanobiphenyl), BCH-52 (4-ethyl-4′-(trans-4-pentylcyclohexyl)biphenyl) and HP-53 (4. Retrieved from [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

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Validation

Differential Scanning Calorimetry (DSC) Validation of 4-(trans-4-Pentylcyclohexyl)phenol: A Comparative Guide

Introduction 4-(trans-4-Pentylcyclohexyl)phenol (5PCP, CAS: 82575-69-7) is a foundational intermediate in the synthesis of high-performance liquid crystal (LC) materials[1][2]. The molecular architecture of 5PCP—combinin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction 4-(trans-4-Pentylcyclohexyl)phenol (5PCP, CAS: 82575-69-7) is a foundational intermediate in the synthesis of high-performance liquid crystal (LC) materials[1][2]. The molecular architecture of 5PCP—combining the rigidity of trans-cyclohexyl and phenol rings with the flexibility of a pentyl chain—strikes a critical balance. The rigid core promotes the formation of highly ordered nematic phases, while the pentyl tail reduces rotational viscosity, enhancing the electro-optical response speed of the final LC display[1].

As a Senior Application Scientist, I approach the thermal validation of such intermediates not merely as a routine quality check, but as a predictive tool for final product viability. Differential Scanning Calorimetry (DSC) is the gold standard for this validation. By precisely measuring the heat flow associated with phase transitions, DSC allows us to objectively compare 5PCP against structural alternatives and verify its isomeric purity.

Mechanistic Grounding: The Causality of DSC

DSC operates on the principle of measuring the differential heat required to maintain a sample and an inert reference at the same temperature throughout a controlled thermal program. When 5PCP undergoes a phase transition—such as melting from a crystalline solid to a mesomorphic (liquid crystal) state—it absorbs thermal energy, registering as an endothermic peak on the thermogram.

The exact onset temperature and the enthalpy of fusion (ΔH) are highly sensitive to molecular packing. Even trace amounts of the cis-isomer or residual synthetic solvents will disrupt the crystal lattice, leading to a measurable depression in the melting point (Tm) and a broadening of the endothermic peak. Therefore, DSC does not just measure temperature; it quantitatively maps the thermodynamic stability of the molecular lattice.

Comparative Analysis: 5PCP vs. Structural Analogs

To understand the specific advantages of 5PCP, we must compare its thermal behavior with its structural homologs: 4-(trans-4-propylcyclohexyl)phenol (3PCP) and 4-(trans-4-heptylcyclohexyl)phenol (7PCP). The length of the alkyl chain directly dictates the phase transition temperatures and the resulting LC properties.

Table 1: Comparative Thermal Properties of trans-4-Alkylcyclohexylphenols

CompoundAlkyl ChainMelting Point (Tm)Phase Behavior TendencyImpact on LC Formulation Viscosity
3PCP Propyl (C3)~145.0 - 148.0 °CNarrow nematic rangeLow
5PCP Pentyl (C5)138.0 - 142.0 °CBroad nematic stabilityModerate (Optimal balance)
7PCP Heptyl (C7)~130.0 - 135.0 °CTendency toward smectic phasesHigh

Data Interpretation: As the alkyl chain lengthens from C3 to C7, the melting point decreases due to increased conformational flexibility disrupting the solid crystal lattice. 5PCP offers the optimal thermodynamic window: its Tm of 138.0–142.0 °C[2] is low enough to ensure excellent solubility in multi-component LC mixtures, yet its chain length perfectly suppresses unwanted smectic phase formation while maintaining low rotational viscosity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our thermal data, the following DSC workflow is designed as a self-validating system. Every parameter is chosen with strict causality to eliminate artifacts.

Step-by-Step Methodology:

  • Instrument Calibration ()[3]: Causality: Before analyzing 5PCP, run a high-purity Indium standard. Indium has a universally recognized Tm of 156.6 °C[4]. If the extrapolated onset temperature deviates by >±0.1 °C, the instrument's temperature axis is compromised and must be recalibrated. This step guarantees that the 5PCP data is absolute, not relative.

  • Sample Preparation: Causality: Encapsulate 2.0 to 5.0 mg of 5PCP in a standard aluminum pan[5]. A small, tightly packed mass minimizes thermal gradients within the sample, ensuring that the entire specimen undergoes the phase transition simultaneously, yielding a sharp, high-resolution endothermic peak.

  • Atmospheric Control: Causality: Purge the DSC cell with dry Nitrogen (N2) at a constant flow rate of 50 mL/min[5]. The inert atmosphere prevents oxidative degradation of the phenolic hydroxyl group at elevated temperatures, ensuring the peaks represent true physical transitions rather than chemical decomposition.

  • Thermal Cycling (Heat-Cool-Heat) ()[6]: Causality:

    • First Heating (10 °C/min to 160 °C): Melts the sample to erase its prior thermal and mechanical history (e.g., stress from crystallization during synthesis).

    • Controlled Cooling (10 °C/min to 20 °C): Captures the exothermic crystallization temperature (Tc)[7].

    • Second Heating (10 °C/min to 160 °C): This is the validated scan . The sample is now in a known, reproducible state. The Tm derived from this scan represents the true thermodynamic melting point of 5PCP.

DSC_Workflow A 1. Instrument Calibration (Indium Standard) B 2. Sample Preparation (2-5 mg 5PCP) A->B C 3. Purge Gas Setup (Dry N2, 50 mL/min) B->C D 4. First Heating (Erase Thermal History) C->D E 5. Controlled Cooling (Record Tc) D->E F 6. Second Heating (Record Validated Tm) E->F

Step-by-step self-validating DSC workflow for 5PCP thermal analysis.

Phase Transition Logic and Data Interpretation

During the validated second heating scan, pure 5PCP will exhibit a sharp endothermic peak with an extrapolated onset temperature between 138.0 °C and 142.0 °C[2]. In liquid crystal intermediates, we often observe multiple phase transitions. The logic of these transitions is dictated by the sequential breaking of intermolecular bonds.

Phase_Transition S Solid Phase (Crystalline) N Nematic Phase (Liquid Crystal) S->N Heating (Endothermic) Tm: 138-142 °C N->S Cooling (Exothermic) I Isotropic Phase (Disordered Liquid) N->I Heating (Endothermic) Clearing Point I->N Cooling (Exothermic)

Phase transition logic for 5PCP showing endothermic heating and exothermic cooling.

If the thermogram reveals a broadened peak or a secondary shoulder prior to the main Tm, this is a definitive diagnostic indicator of impurities—most commonly the cis-4-pentylcyclohexyl isomer, which disrupts the linear packing required for high-quality nematic phases. By strictly adhering to this self-validating DSC protocol, researchers can confidently qualify 5PCP batches before committing them to complex, multi-step liquid crystal formulations.

References
  • Title: ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL: [Link]

  • Title: ASTM E967-08(Reapproved 2014) Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers Source: ASTM International URL: [Link]

Sources

Comparative

GC-MS Analysis Comparison for Identifying 4-(trans-4-pentylcyclohexyl)phenol Trace Impurities

Introduction & Analytical Context 4-(trans-4-pentylcyclohexyl)phenol (CAS 82575-69-7) is a structurally unique compound featuring a rigid cyclohexyl ring, a polar phenolic group, and a flexible pentyl chain. This delicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

4-(trans-4-pentylcyclohexyl)phenol (CAS 82575-69-7) is a structurally unique compound featuring a rigid cyclohexyl ring, a polar phenolic group, and a flexible pentyl chain. This delicate balance of rigidity and flexibility makes it a critical intermediate in the synthesis of high-performance nematic liquid crystals (LCDs) and specific pharmaceutical active ingredients ()[1].

During its synthesis, trace impurities such as the cis-isomer, unreacted starting materials (e.g., 4-pentylphenol), and oxidation byproducts are inevitably formed. Identifying and quantifying these impurities is paramount; even parts-per-million (ppm) levels of the cis-isomer can disrupt the structural lattice of liquid crystals, degrading their electro-optical response times[1]. As a Senior Application Scientist, I approach this challenge by engineering a self-validating analytical workflow that prioritizes isomeric resolution and absolute quantitative trustworthiness.

The Causality of Analytical Choices: Why GC-MS?

When establishing an impurity profile for alkylphenols, the primary decision lies between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) ()[2].

The Mechanistic Rationale: While LC-MS is the undisputed champion for large, highly polar, or thermally unstable biomolecules, it is fundamentally disadvantaged when analyzing 4-(trans-4-pentylcyclohexyl)phenol[2]. The molecule is highly lipophilic and lacks the strongly ionizable functional groups required for efficient Electrospray Ionization (ESI). Furthermore, resolving the cis and trans conformers of the cyclohexyl ring is chromatographically challenging on standard reversed-phase LC columns.

Conversely, GC-MS excels at analyzing volatile and semi-volatile organic compounds[2]. The high theoretical plate count of capillary gas chromatography allows for the baseline separation of cis and trans isomers based on minute differences in boiling points and spatial interactions with the stationary phase. By utilizing Electron Ionization (EI) at 70 eV, GC-MS also generates highly reproducible fragmentation patterns, enabling the definitive identification of unknown impurities via universal mass spectral libraries.

DecisionTree Start Impurity Profiling: 4-(trans-4-pentylcyclohexyl)phenol Volatile Volatile / Semi-volatile Isomers (e.g., cis-isomer)? Start->Volatile NonVolatile Non-volatile / Polar Degradants? Start->NonVolatile GCMS GC-MS/MS (High Isomeric Resolution) Volatile->GCMS LCMS LC-HRMS (Accurate Mass Identification) NonVolatile->LCMS

Decision Matrix for Analytical Modality Selection

Objective Comparison of Analytical Modalities

To achieve sub-ppm detection limits for trace alkylphenols, selecting the correct mass analyzer is just as critical as the chromatographic method. The table below objectively compares the performance of Single Quadrupole GC-MS, Triple Quadrupole GC-MS/MS, and LC-HRMS.

Analytical ModalityTypical LOD / LOQIsomeric Resolution (cis vs trans)Matrix TolerancePrimary Application
GC-MS (Single Quad) 10 - 50 ppbExcellent (with derivatization)Moderate (susceptible to co-elution)Routine purity & residual solvent checks
GC-MS/MS (Triple Quad) 0.1 - 1.0 ppbExcellent (with derivatization)High (SRM filters background noise)Trace impurity profiling in complex matrices
LC-HRMS (Q-TOF) 1 - 10 ppbModerate (requires specialized columns)High (High-resolution mass filtering)Identification of unknown, non-volatile degradants

For the specific detection of trace cis-isomers and unreacted alkylphenols in complex matrix-laden extracts, GC-MS/MS operating in Selected Reaction Monitoring (SRM) mode provides the highest signal-to-noise ratio and quantitative reliability ()[3].

Self-Validating Experimental Protocol: GC-MS/MS Workflow

A robust analytical method must be a self-validating system. The following protocol incorporates internal standardization, chemical derivatization, and SRM to eliminate false positives.

The Causality of Derivatization: Alkylphenols contain an active phenolic hydroxyl (-OH) group that forms hydrogen bonds with active silanol sites in the GC inlet or column. This interaction leads to severe peak tailing, signal loss, and poor resolution between isomers ()[4]. By derivatizing the sample, we convert the -OH group into a less polar, highly volatile ether, drastically improving peak symmetry and lowering the detection limit to sub-ng/g levels[4].

Step-by-Step Methodology:
  • System Suitability & Internal Standardization: Add 50 µL of a deuterated internal standard (e.g., 4-tert-butylphenol-d13 at 5 mg/L) to 10 mL of the sample extract ()[5]. This internal control dynamically corrects for matrix suppression and variations in derivatization efficiency.

  • Sample Extraction & Drying: Dissolve the raw sample in a non-polar solvent mixture (e.g., hexane and acetone). Pass the organic phase through anhydrous Na₂SO₄ to remove residual moisture, which would otherwise quench the moisture-sensitive derivatization reagents ()[3].

  • Chemical Derivatization: React the dried extract with a silylating agent (BSTFA + 1% TMCS) or pentafluorobenzoyl chloride at 60°C for 30 minutes. This step quantitatively caps the phenolic -OH sites ()[4].

  • Chromatographic Separation: Inject 1 µL of the derivatized sample into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Utilize a programmed temperature vaporizing (PTV) inlet to optimize the transfer of semi-volatile alkylphenols onto the column ()[3].

  • Mass Spectrometric Detection (SRM): Operate the Triple Quadrupole MS in SRM mode. Because alkylphenol isomers do not elute as a single peak but as a closely spaced group, define specific retention time windows in the chromatography data system (CDS) to ensure reliable signal integration of the complete isomer peak area ()[3].

G A Sample Dissolution (Hexane/Acetone) B Internal Standard Spiking (4-tert-butylphenol-d13) A->B C Derivatization (BSTFA + 1% TMCS, 60°C) B->C D GC Separation (5% Phenyl-methylpolysiloxane) C->D E EI Ionization (70 eV) & MS/MS Detection D->E F Data Processing (Isomer Integration) E->F

GC-MS/MS Trace Impurity Profiling Workflow for Alkylphenols

References

  • ResolveMass Laboratories Inc. GC-MS vs LC-MS: Comparison Guide. [Link]

  • PubMed (NIH). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.[Link]

  • International Organisation of Vine and Wine (OIV). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structural Integrity of Synthesized 4-(trans-4-pentylcyclohexyl)phenol

In the realm of chemical synthesis, particularly for applications in materials science and drug development, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of novel compounds like 4-(t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical synthesis, particularly for applications in materials science and drug development, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of novel compounds like 4-(trans-4-pentylcyclohexyl)phenol, a molecule with potential applications in liquid crystal technologies and as a synthetic intermediate, demands rigorous analytical validation. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for validating its structural integrity, with a primary focus on the power and nuances of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The core principle of our approach is not to rely on a single technique but to build a self-validating system of cross-referential data.[1][2] This ensures the highest degree of confidence in the final structural assignment.

The Cornerstone of Structural Elucidation: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an indispensable tool for mapping the carbon skeleton of an organic molecule.[3][4] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR provides direct information about the number of non-equivalent carbon atoms and their chemical environments.[4][5] For a molecule like 4-(trans-4-pentylcyclohexyl)phenol, this technique is particularly insightful for confirming the presence and connectivity of the three key structural motifs: the pentyl chain, the cyclohexyl ring, and the phenol ring.

The choice of ¹³C NMR as the primary validation tool is based on several key advantages:

  • Direct Carbon Skeleton Information: Each unique carbon atom in the molecule produces a distinct signal, providing a "fingerprint" of the carbon framework.[4]

  • High Resolution and Dispersed Spectra: ¹³C chemical shifts span a wide range (typically 0-220 ppm), which minimizes signal overlap, a common challenge in ¹H NMR for complex molecules.[6]

  • Sensitivity to Subtle Structural Changes: The chemical shift of a carbon atom is highly sensitive to its local electronic environment, making it an excellent probe for confirming stereochemistry, such as the trans configuration of the cyclohexyl ring.

Experimental Protocol: ¹³C NMR Analysis

A robust and reproducible protocol is the foundation of trustworthy data. The following is a field-proven methodology for acquiring a high-quality ¹³C NMR spectrum of 4-(trans-4-pentylcyclohexyl)phenol.

Step 1: Sample Preparation

  • Accurately weigh approximately 25 mg of the synthesized 4-(trans-4-pentylcyclohexyl)phenol.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic: it is an excellent solvent for a wide range of organic compounds and its residual ¹³C signal (a triplet at ~77 ppm) serves as a convenient internal reference.[7][8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[7][8]

  • Transfer the solution to a 5 mm NMR tube.

Step 2: Instrument Setup and Data Acquisition

  • The spectrum should be acquired on a high-resolution FT-NMR spectrometer, for instance, a 500 MHz instrument operating at a ¹³C frequency of 125.77 MHz.[9]

  • Employ a standard ¹³C observe pulse program with broadband proton decoupling. This simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets, making interpretation more straightforward.[3]

  • Key acquisition parameters to consider for optimization include the pulse angle (a 30° pulse is often a good compromise between signal intensity and relaxation time), the relaxation delay (D1, typically 2 seconds to allow for adequate relaxation of most carbon nuclei), and the number of scans (NS, increased for dilute samples to improve the signal-to-noise ratio).[10]

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh ~25 mg of sample prep2 Dissolve in ~0.7 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer (e.g., 500 MHz) prep3->acq1 acq2 Set up ¹³C experiment with proton decoupling acq1->acq2 acq3 Optimize acquisition parameters (pulse angle, D1, NS) acq2->acq3 acq4 Acquire data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum to TMS (0 ppm) proc2->proc3 proc4 Assign signals to carbon environments proc3->proc4 proc5 Compare with expected values proc4->proc5

Caption: Workflow for ¹³C NMR analysis of 4-(trans-4-pentylcyclohexyl)phenol.

Interpreting the ¹³C NMR Spectrum: A Data-Driven Approach

The synthesized 4-(trans-4-pentylcyclohexyl)phenol has a molecular formula of C₁₇H₂₆O and a molecular weight of 246.4 g/mol .[11] Due to symmetry, not all 17 carbons are unique. The expected ¹³C NMR spectrum should display a specific number of signals corresponding to the distinct carbon environments.

Carbon Atom(s) Structural Motif Expected Chemical Shift (δ, ppm) Rationale
C1' (ipso-C attached to OH)Phenol~150-157The oxygen atom is highly electronegative, causing significant deshielding of the attached aromatic carbon.[4][12]
C4' (ipso-C attached to cyclohexyl)Phenol~138-144The attachment to the cyclohexyl group influences the electronic environment of this quaternary carbon.
C2', C6'Phenol~127-128These aromatic CH carbons are ortho to the cyclohexyl group.
C3', C5'Phenol~114-115These aromatic CH carbons are ortho to the hydroxyl group and are shielded by its electron-donating effect.
C1 (cyclohexyl)Cyclohexyl~43-44Methine carbon attached to the aromatic ring.
C4 (cyclohexyl)Cyclohexyl~37Methine carbon attached to the pentyl group.
C2, C6 (cyclohexyl)Cyclohexyl~34-35Methylene carbons adjacent to C1.
C3, C5 (cyclohexyl)Cyclohexyl~33-34Methylene carbons adjacent to C4.[9]
C1'' (pentyl)Pentyl~37Methylene carbon attached to the cyclohexyl ring.
C2'' (pentyl)Pentyl~32Methylene carbon in the pentyl chain.
C3'' (pentyl)Pentyl~26-27Methylene carbon in the pentyl chain.
C4'' (pentyl)Pentyl~22-23Methylene carbon in the pentyl chain.
C5'' (pentyl)Pentyl~14Terminal methyl carbon, typically the most shielded aliphatic carbon.[7]

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The values presented are based on typical ranges for similar structural motifs.[5][7][13]

A Comparative Framework: Cross-Validation with Orthogonal Techniques

While ¹³C NMR is powerful, relying on a single method is not best practice.[1] A comprehensive validation strategy involves integrating data from multiple analytical techniques.[2]

¹H NMR Spectroscopy: The Proton Perspective

¹H NMR provides complementary information to ¹³C NMR, detailing the proton environments, their relative numbers (through integration), and their connectivity (through spin-spin coupling).[14][15][16]

Experimental Protocol: ¹H NMR The sample preparation is identical to that for ¹³C NMR. The acquisition, however, is much faster due to the higher natural abundance and sensitivity of the ¹H nucleus.

Expected ¹H NMR Data for 4-(trans-4-pentylcyclohexyl)phenol

Proton(s) Structural Motif Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (ortho to OH)Phenol~6.8Doublet2H
Ar-H (ortho to cyclohexyl)Phenol~7.1Doublet2H
OHPhenolVariable (broad singlet)s1H
Cyclohexyl-H & Pentyl-HAliphatic~0.8-2.5Multiplets21H

The clear separation of aromatic and aliphatic regions, along with the expected splitting patterns and integrations, provides strong confirmatory evidence.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and providing evidence of its structure through fragmentation patterns.[17][18]

Experimental Protocol: MS A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

Expected MS Data

Ion m/z (mass-to-charge ratio) Interpretation
[M+H]⁺247.2Protonated molecular ion (confirms molecular weight of 246.4)
[M+Na]⁺269.2Sodium adduct of the molecular ion
Key FragmentsVariesLoss of the pentyl group, cleavage of the cyclohexyl ring, etc. can provide further structural confirmation.

The observation of the correct molecular ion peak is a critical validation checkpoint.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[20]

Experimental Protocol: FTIR A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.

Expected FTIR Data

Wavenumber (cm⁻¹) Vibration Functional Group
~3600-3200 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretchAromatic C-H
~2960-2850C-H stretchAliphatic C-H
~1600, ~1500C=C stretchAromatic ring
~1200C-O stretchPhenol

The presence of a broad O-H stretch and characteristic aromatic and aliphatic C-H and C=C stretches provides quick confirmation of the major functional groups.

Integrated Workflow for Structural Validation

The true power of this multi-technique approach lies in the integration of all data points to build an unshakeable structural assignment.

G cluster_analytics Analytical Techniques cluster_data Primary Data Obtained synthesis Synthesized Compound c13_nmr ¹³C NMR synthesis->c13_nmr h1_nmr ¹H NMR synthesis->h1_nmr ms Mass Spectrometry synthesis->ms ftir FTIR synthesis->ftir c13_data Carbon Skeleton (Chemical Shifts) c13_nmr->c13_data h1_data Proton Environment (Shifts, Coupling, Integration) h1_nmr->h1_data ms_data Molecular Weight & Fragmentation ms->ms_data ftir_data Functional Groups ftir->ftir_data validation Validated Structure of 4-(trans-4-pentylcyclohexyl)phenol c13_data->validation h1_data->validation ms_data->validation ftir_data->validation

Caption: Integrated workflow for the structural validation of synthesized compounds.

Conclusion

Validating the structural integrity of a synthesized molecule like 4-(trans-4-pentylcyclohexyl)phenol is a multi-faceted process that requires more than a single data point. While ¹³C NMR provides the most detailed map of the carbon framework, its findings must be corroborated by orthogonal techniques. By systematically applying ¹³C NMR, ¹H NMR, Mass Spectrometry, and FTIR, and integrating the resulting data, researchers can achieve the highest level of confidence in their structural assignment. This rigorous, self-validating approach is the hallmark of sound scientific practice in synthetic chemistry.

References

  • A Practical Guide to Structure Determination in Organic Chemistry. Oxford University Press.
  • Experimental Details. The Royal Society of Chemistry.
  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • 4-(4-Pentylcyclohexyl)phenol | C17H26O | CID 4593765. PubChem.
  • 13C nuclear magnetic resonance spectra of some bromo- and methyl-substituted cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Structure elucidation of uniformly 13C labeled small molecule natural products. PMC.
  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library.
  • NMR Textbook - Interpretation of NMR Spectra. IChO PAN.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks.
  • Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature Experiments.
  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Hoye Research Group.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • 4-(trans-4-Pentylcyclohexyl)phenol | 82575-69-7. ChemicalBook.
  • NMR - Interpretation. Chemistry LibreTexts.
  • Optimized Default 13C Parameters. NMR Facility - Chemistry Department.
  • A User Guide to Modern NMR Experiments. CHEMISTRY RESEARCH LABORATORY.
  • 13C NMR Spectroscopy. University of Bath.
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.
  • 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13. Doc Brown's Chemistry.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • 4-(trans-4-Pentylcyclohexyl)phenol. BLD Pharm.
  • 13C NMR Chemical Shift Table. University of Colorado Boulder.
  • 4-(4-trans-Pentylcyclohexyl)-phenol. NextSDS.
  • 13C NMR Chemical Shift. Oregon State University.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL.
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry.
  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • 4-(trans-4-Pentylcyclohexyl)phenol | 82575-69-7. MilliporeSigma.
  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry.
  • 4-(trans-4-Pentylcyclohexyl)phenol CAS 82575-69-7. Watson International.
  • Trans-1-(3-methoxypropyl)-4-(trans-4-pentylcyclohexyl)cyclohexane - Optional[13C NMR]. SpectraBase.
  • Phenol - the NIST WebBook. National Institute of Standards and Technology.
  • FTIR spectroscopy: a new valuable tool to classify the effects of polyphenolic compounds on cancer cells. PubMed.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Mass spectra from full scan analysis of phenol extract: (A). ResearchGate.

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Safety & Regulatory Compliance

Safety

4-(trans-4-Pentylcyclohexyl)phenol: Comprehensive Handling and Disposal Protocol

Executive Summary 4-(trans-4-Pentylcyclohexyl)phenol (CAS: 82575-69-7) is a specialized phenolic compound widely utilized as a critical intermediate in the synthesis of high-performance nematic liquid crystals and pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(trans-4-Pentylcyclohexyl)phenol (CAS: 82575-69-7) is a specialized phenolic compound widely utilized as a critical intermediate in the synthesis of high-performance nematic liquid crystals and pharmaceutical derivatives[1]. While its unique structural balance of rigidity (the cyclohexyl-phenol core) and flexibility (the pentyl chain) makes it invaluable for industrial and research applications, these same properties impart significant environmental and health hazards. This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and terminal disposal of 4-(trans-4-Pentylcyclohexyl)phenol, ensuring strict compliance with Environmental Health and Safety (EHS) standards.

Physicochemical & Hazard Profile

To effectively manage the risks associated with this compound, operators must first understand its baseline physical and hazard characteristics.

Property / HazardDetail
Chemical Name 4-(trans-4-Pentylcyclohexyl)phenol
CAS Number 82575-69-7
Molecular Formula C17H26O
Molecular Weight 246.39 g/mol
Physical State Solid (White powder/crystals)
Solubility Insoluble in water; Soluble in organic solvents (EtOH, DCM, Acetone)
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H317 (Skin Sensitization), H413 (Aquatic Toxicity)[2]
Signal Word Warning
Mechanistic Toxicology & Environmental Impact

To handle this compound safely, laboratory personnel must understand the causality behind its toxicity profile:

  • Amphiphilic Membrane Disruption: The molecule features a highly polar, weakly acidic phenolic head group attached to a highly lipophilic trans-4-pentylcyclohexyl tail. This amphiphilic structure allows the compound to readily partition into cellular lipid bilayers. Upon contact with skin or ocular tissue, it disrupts cell membranes and denatures proteins, leading to the severe irritation (H315, H319) and sensitization (H317) characteristic of substituted phenols (3)[3].

  • Aquatic Toxicity (Narcosis Mechanism): Alkylphenols exhibit pronounced, long-lasting toxicity to aquatic organisms (H413). The lipophilic pentyl chain drives rapid bioaccumulation in the fatty tissues of aquatic life. Simultaneously, the phenolic group induces polar narcosis—a toxicological mechanism that disrupts neural and cellular function in fish and invertebrates (4)[4]. Furthermore, alkylphenols are notorious for their environmental persistence and potential weak endocrine-disrupting (estrogenic) activity, making the prevention of environmental release a critical operational mandate (5)[5].

Step-by-Step Operational Handling Protocol

Every interaction with 4-(trans-4-Pentylcyclohexyl)phenol must be treated as a potential exposure event.

Step 1: Engineering Controls & PPE Verification Always handle the neat powder inside a certified, actively venting chemical fume hood to prevent the inhalation of airborne particulates. Equip personnel with chemical-resistant safety goggles, a standard lab coat, and nitrile gloves. Expert Insight: If handling concentrated solutions of this compound in highly permeating solvents like dichloromethane (DCM), double-gloving or using heavier-duty laminate gloves (e.g., Silver Shield) is required. The solvent acts as a carrier, rapidly driving the phenolic compound through standard nitrile and directly into the skin.

Step 2: Manipulation and Weighing Use anti-static spatulas and weigh boats to prevent the powder from dispersing via static repulsion. Keep the source container closed whenever actively weighing is not occurring to minimize environmental moisture absorption and contamination.

Step 3: Decontamination of Surfaces Because the compound is practically insoluble in water, standard aqueous cleaning is ineffective and will simply smear the chemical. Wipe down the balance and fume hood surfaces with a solvent in which the compound is highly soluble (e.g., isopropanol or ethanol), followed by a secondary wipe with soapy water to remove residual solvent. Dispose of all contaminated wipes as solid hazardous waste.

Comprehensive Disposal Procedures

Under no circumstances should 4-(trans-4-Pentylcyclohexyl)phenol or its solutions be flushed down the drain or disposed of in standard municipal trash. The ultimate disposal method is high-temperature incineration (>1000°C) at a permitted hazardous waste facility equipped with flue gas scrubbers.

Protocol A: Solid Waste Disposal

  • Collect all unused powder, contaminated weigh boats, spatulas, and solvent-soaked cleaning wipes.

  • Place the materials into a rigid, leak-proof, high-density polyethylene (HDPE) container.

  • Label the container explicitly: "Hazardous Solid Waste: Contains Alkylphenols (Toxic to Aquatic Life)."

  • Store the container in a designated secondary containment tray away from strong oxidizers until EHS pickup.

Protocol B: Liquid Waste Segregation

  • Verify the primary solvent used in the reaction or cleaning process.

  • If dissolved in non-halogenated solvents (e.g., ethanol, acetone, ethyl acetate), funnel the waste into the "Non-Halogenated Organic Waste" carboy.

  • If dissolved in halogenated solvents (e.g., chloroform, dichloromethane), funnel into the "Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and environmental risk.

  • Ensure waste carboys are kept closed with vented caps to prevent pressure buildup from solvent vapor.

Protocol C: Spill Response

  • Solid Spill: Do not sweep dry, as this generates hazardous, inhalable dust. Lightly mist the spilled powder with a compatible solvent (like isopropanol) to dampen it, then scoop it into a hazardous waste container using a non-sparking tool.

  • Liquid Spill: Absorb the solution using an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like sawdust, which can react with phenolic residues. Transfer the saturated absorbent to a solid waste container and seal it tightly.

Waste Segregation & Incineration Workflow

G Lab Lab Bench / Fume Hood Generation of Waste Solid Solid Waste (Powder/Contaminated PPE) Lab->Solid Direct collection Liquid Liquid Waste (Solvent Solutions) Lab->Liquid Dissolved in solvent EHS EHS Waste Collection & Manifesting Solid->EHS Hal Halogenated Organic Waste Liquid->Hal e.g., DCM, Chloroform NonHal Non-Halogenated Organic Waste Liquid->NonHal e.g., EtOH, Acetone Hal->EHS NonHal->EHS Incineration High-Temperature Incineration (>1000°C) with Scrubbers EHS->Incineration Final Destruction

Workflow for segregation, collection, and terminal incineration of chemical waste.

References
  • Arborpharmchem - CAS.82575-69-7 4-(trans-4-Pentylcyclohexyl)phenol Pharmaceutical Intermediates.
  • TCI Chemicals - SAFETY DATA SHEET: 4-(trans-4-Amylcyclohexyl)phenol.
  • Princeton University Office of Environmental Health and Safety - Phenol Specific Protocols.
  • ResearchGate - Aquatic toxicity of four alkyphenols and their binary mixtures to microbes, invertebrates, and fish.
  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC - Toxicological Profile for Phenol.

Sources

Handling

Personal protective equipment for handling 4-(trans-4-Pentylcyclohexyl)phenol

Essential Safety and Handling Guide for 4-(trans-4-Pentylcyclohexyl)phenol This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(trans-4-Pentylcyclohexyl)phenol (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 4-(trans-4-Pentylcyclohexyl)phenol

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(trans-4-Pentylcyclohexyl)phenol (CAS No. 82575-69-7). As a substituted phenol, this compound requires careful management to mitigate risks. The following protocols are grounded in established safety principles for phenolic compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, the following operational and disposal plans are based on best practices for handling hazardous phenolic compounds.[1][2][3]

Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure through inhalation and contact. Engineering controls are paramount in achieving this.

  • Fume Hood: All work with 4-(trans-4-Pentylcyclohexyl)phenol, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[1][4] This is critical to contain its crystalline powder form and any potential vapors, preventing respiratory exposure. Work should be performed at least 6 inches inside the hood sash.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

  • Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical to prevent skin and eye contact. Phenolic compounds can be absorbed through the skin and may cause severe burns, which are not always immediately painful.[4][5]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. For extensive work, consider heavier-duty butyl or neoprene gloves.[2]Phenols can penetrate standard laboratory gloves. Double-gloving provides an additional layer of protection. Butyl and neoprene offer superior resistance to phenols.[2]
Eye and Face Protection Chemical splash goggles and a full-face shield must be worn when there is a risk of splashing.[1][6]Protects against splashes of solutions containing the compound, which can cause serious eye irritation or damage.
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[1] An impervious apron is recommended for large quantities.Provides a barrier against accidental spills and splashes, preventing skin contact.[4]
Respiratory Protection A NIOSH-approved respirator with an appropriate filter may be necessary for spill cleanup or if engineering controls fail.[3]To prevent inhalation of the powder or aerosols, especially in situations with poor ventilation or during a spill.

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-(trans-4-Pentylcyclohexyl)phenol.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational and Disposal Plan Start Start: Planning to handle 4-(trans-4-Pentylcyclohexyl)phenol AssessQuantity Assess Quantity (>10g or <10g?) Start->AssessQuantity AssessOperation Assess Operation (Weighing, Dissolving, Transferring) AssessQuantity->AssessOperation BasePPE Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves AssessOperation->BasePPE Low risk (small quantity, non-splash) EnhancedPPE Enhanced PPE: - Lab Coat + Apron - Goggles + Face Shield - Double Nitrile or Butyl Gloves AssessOperation->EnhancedPPE High risk (large quantity, splash potential) Handling Proceed with Handling in Fume Hood BasePPE->Handling EnhancedPPE->Handling Disposal Segregate Waste for Chemical Disposal Handling->Disposal

Caption: PPE Selection Workflow for Handling 4-(trans-4-Pentylcyclohexyl)phenol.

Step-by-Step Handling and Disposal Plan

A. Preparation and Handling

  • Pre-Handling Check: Before starting, ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel time.[1][4] Verify that a spill kit containing absorbent materials is readily available.

  • Donning PPE: Put on all required PPE as determined by your risk assessment.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers closed when not in use.[2]

  • Post-Handling Decontamination: After handling, wipe down the work area with soap and water.[2][5] Remove gloves and wash hands thoroughly.

B. Disposal Plan

  • Waste Segregation: All materials contaminated with 4-(trans-4-Pentylcyclohexyl)phenol, including gloves, pipette tips, and empty containers, must be collected as hazardous chemical waste.[1]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed container that is clearly labeled with the full chemical name.

  • Disposal Protocol: Do not dispose of this chemical down the drain. Follow your institution's hazardous waste disposal procedures.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention. Polyethylene glycol (PEG) 300 or 400 can be used to decontaminate skin exposed to phenolic compounds.[3][4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6]

  • Spill: For a small spill, use absorbent pads to clean it up while wearing appropriate PPE. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[5][6]

By adhering to these stringent safety protocols, you can effectively manage the risks associated with handling 4-(trans-4-Pentylcyclohexyl)phenol and ensure a safe laboratory environment.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. [Link]

  • NextSDS. 4-(4-trans-Pentylcyclohexyl)-phenol — Chemical Substance Information. [Link]

  • University of New Hampshire Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • LSU Health Shreveport. Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. [Link]

  • CEFIC. for the SAFE USE of PHENOL. [Link]

  • Texas Woman's University. Phenol SOP. [Link]

  • Sasol. SAFETY DATA SHEET Phenol. [Link]

Sources

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